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  • Product: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
  • CAS: 1420800-25-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive overview of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications, with a focus on the rationale behind the presented information.

Introduction

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] The fusion of a benzene ring with an imidazole moiety imparts a unique set of electronic and steric properties, allowing for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological targets.

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a distinct derivative featuring a bromine atom, two methyl groups on the diazole nitrogens, and a carboxylic acid function. Each of these substituents is expected to modulate the molecule's properties. The bromine atom can enhance lipophilicity and may act as a site for further functionalization through cross-coupling reactions.[3] The N-methylation pattern influences solubility and metabolic stability, while the carboxylic acid group provides a handle for forming salts, esters, or amides, and can participate in crucial hydrogen bonding interactions with biological targets.[4]

This guide aims to provide a detailed theoretical framework for understanding and working with this compound, thereby facilitating future research and development efforts.

Chemical Structure and Properties

The chemical structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is characterized by a fused benzimidazole ring system. The key structural features and predicted properties are outlined below.

Molecular Structure

The core of the molecule is a benzimidazole ring, which is a bicyclic aromatic heterocycle. The IUPAC name is 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid.

Diagram of the Chemical Structure:

7_Bromo_1_2_dimethylbenzodiazole_5_carboxylic_acid C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 C_COOH C C3->C_COOH C5 C C4->C5 C6 C C5->C6 C6->C1 Br Br C6->Br C_Me1 CH₃ N1->C_Me1 C_Me2 CH₃ N2->C_Me2 O1_COOH O C_COOH->O1_COOH O2_COOH OH C_COOH->O2_COOH

Caption: Chemical structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target molecule. These values are calculated based on its structure and are useful for predicting its behavior in various experimental settings.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₉BrN₂O₂-
Molecular Weight 269.09 g/mol -
CAS Number 1420800-25-4Commercial Suppliers
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point >250 °C (decomposes)Analogy to similar benzimidazole carboxylic acids
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF)Based on functional groups
pKa (Carboxylic Acid) ~4-5Analogy to benzoic acid derivatives
LogP ~2.5 - 3.5Computational prediction

Proposed Synthesis

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A Starting Material: 4-Bromo-5-nitro-1,2-phenylenediamine B Step 1: Cyclization with Acetic Anhydride A->B Reflux C Intermediate: 7-Bromo-2-methyl-6-nitro-1H-benzimidazole B->C D Step 2: N-Methylation with Methyl Iodide C->D Base (e.g., K₂CO₃) E Intermediate: 7-Bromo-1,2-dimethyl-6-nitro-1H-benzimidazole D->E F Step 3: Reduction of Nitro Group with SnCl₂/HCl E->F G Intermediate: 7-Bromo-1,2-dimethyl-1H-benzimidazol-6-amine F->G H Step 4: Sandmeyer Reaction (Diazotization and Cyanation) G->H 1. NaNO₂, HCl 2. CuCN I Intermediate: 7-Bromo-1,2-dimethyl-1H-benzimidazole-6-carbonitrile H->I J Step 5: Hydrolysis of Nitrile with Aqueous Acid I->J H₃O⁺, heat K Final Product: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid J->K

Caption: Proposed multi-step synthesis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Rationale for the Proposed Synthetic Route

This proposed pathway is based on well-established transformations in heterocyclic chemistry:

  • Step 1: Cyclization: The initial formation of the benzimidazole ring is a classic Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid or its derivative.[7] Using acetic anhydride is a common method to introduce the 2-methyl group.

  • Step 2: N-Methylation: The methylation of the benzimidazole nitrogen atoms can be achieved using a methylating agent like methyl iodide in the presence of a base.[4] Achieving selective dimethylation might require optimization of reaction conditions. A regioselective approach might be necessary to control the position of the methyl groups.[8]

  • Step 3: Reduction of the Nitro Group: The nitro group serves as a precursor to the amine, which is necessary for the subsequent Sandmeyer reaction. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid, are effective for this transformation.

  • Step 4: Sandmeyer Reaction: This is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

  • Step 5: Hydrolysis of the Nitrile: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be accomplished under acidic or basic conditions.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on the proposed synthetic route. Note: This protocol has not been experimentally validated and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 7-Bromo-2-methyl-6-nitro-1H-benzimidazole

  • To a solution of 4-bromo-5-nitro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 7-Bromo-1,2-dimethyl-6-nitro-1H-benzimidazole

  • Dissolve the product from Step 1 (1.0 eq) in a suitable aprotic solvent (e.g., acetone or DMF).

  • Add a base such as potassium carbonate (2.5 eq).

  • Add methyl iodide (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3-5: Conversion to the Final Product

The subsequent steps of nitro reduction, Sandmeyer reaction, and nitrile hydrolysis would follow standard literature procedures for these transformations on aromatic systems. Careful optimization of each step would be necessary to achieve a good overall yield.

Predicted Spectroscopic Profile

As experimental spectra for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid are not available, the following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds reported in the literature.[9][10]

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~8.2s1HH-4
~7.9s1HH-6
~4.0s3HN-CH₃
~2.6s3HC-CH₃

Rationale: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The aromatic protons will appear as singlets due to their substitution pattern. The N-methyl and C-methyl protons will also be singlets in the aliphatic region.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to exhibit the following resonances:

Chemical Shift (δ, ppm)Assignment
~168C=O (carboxylic acid)
~155C-2
~142C-7a
~135C-3a
~125C-5
~122C-4
~118C-6
~110C-7
~31N-CH₃
~14C-CH₃

Rationale: The chemical shifts are estimated based on the electronic environment of each carbon atom. The carboxylic acid carbonyl carbon will be the most downfield signal. The aromatic carbons will appear in the typical range for benzimidazoles, with their specific shifts influenced by the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1620, ~1580C=C and C=N stretches (aromatic rings)
~800C-Br stretch

Rationale: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch will be a strong, sharp peak. The aromatic ring vibrations will appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

In an ESI-MS experiment, the following ions would be expected:

  • [M-H]⁻: m/z ~267/269 (due to the isotopic pattern of bromine)

  • [M+H]⁺: m/z ~269/271 (due to the isotopic pattern of bromine)

Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Potential Applications in Drug Discovery

Benzimidazole-5-carboxylic acid derivatives have been investigated for a range of therapeutic applications, suggesting that 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid could be a valuable lead compound or intermediate in drug discovery.[11][5]

  • Anticancer Activity: Many substituted benzimidazoles have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and topoisomerase.[11] The carboxylic acid moiety can be crucial for interacting with target enzymes.

  • Antimicrobial Agents: The benzimidazole scaffold is present in several antimicrobial and antifungal drugs. The specific substitution pattern of the target molecule could confer activity against various pathogens.

  • Anti-inflammatory Properties: Benzimidazole derivatives have been explored as anti-inflammatory agents, and the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[11]

The bromine atom at the 7-position provides a strategic point for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While direct experimental data on 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is scarce, this technical guide provides a robust, predictive framework based on established principles of organic chemistry and data from analogous compounds. The proposed synthetic route offers a viable starting point for its preparation, and the predicted spectroscopic and physicochemical properties will aid in its characterization and handling. The potential of this molecule as a scaffold in medicinal chemistry warrants further investigation, and it is hoped that this guide will stimulate and support such endeavors.

References

  • Alpan, A. S., et al. (2009). Synthesis and biological evaluation of some new benzimidazole derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 44(5), 2210-2216.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • IntechOpen. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.
  • Jadhav, P., & Narkhede, M. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.
  • Journal of Organic Chemistry. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer.
  • Kumar, V., et al. (2014). Rapid ‘one–pot’ synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420–1426.
  • MDPI. (2022).
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Oriental Journal of Chemistry. (2018).
  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956.
  • Taylor & Francis Online. (2018). Synthesis and Antiproliferative Activity of Novel 2-Substituted N-Methylated Benzimidazoles and Tetracyclic Benzimidazo [1,2-a]Quinolines.
  • Worldwidejournals.com. (2014). Synthesis and Spectroscopic Study of Some Newly Substituted Arylidene Benzimidazo Thiazolones.
  • Zhang, D., et al. (2009). Design, synthesis and antibacterial activity of novel actinonin derivatives containing benzimidazole heterocycles. European Journal of Medicinal Chemistry, 44(5), 2202–2210.
  • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A review of recent chemistry. Journal of Saudi Chemical Society, 21(2), 229-237.
  • Gaba, M., et al. (2015). An overview on benzimidazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 23(15), 4501-4515.
  • Kumar, V., et al. (2015). Benzimidazole-5-carboxylic acid derivatives: A brief review of their synthesis and medicinal properties. Mini-Reviews in Medicinal Chemistry, 15(12), 1017-1033.
  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Organic Syntheses. (n.d.). Benzimidazole.
  • IntechOpen. (2022).
  • Semantic Scholar. (2023).
  • BenchChem. (2025). literature review on substituted bromoimidazoles.
  • ResearchGate. (2023).
  • ResearchGate. (2025). Synthesis and antimicrobial activity of N-1 substituted benzimidazoles.
  • Biological Magnetic Resonance Bank. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 7.
  • PMC. (n.d.). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones.
  • Organic Syntheses. (2022).
  • Scientific & Academic Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF)
  • Beilstein Journals. (n.d.). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.

Sources

Exploratory

Mechanism of Action: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid Derivatives as Complement Factor D Inhibitors

Chemical Architecture & Therapeutic Rationale The compound 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS 1420800-25-4) serves as a critical structural intermediate in the synthesis of next-generation, orally bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Therapeutic Rationale

The compound 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS 1420800-25-4) serves as a critical structural intermediate in the synthesis of next-generation, orally bioavailable complement inhibitors[1]. By coupling this benzodiazole (benzimidazole) core with specific amino-phenyl acetates and related moieties, pharmaceutical developers have engineered highly potent small-molecule inhibitors targeting Complement Factor D (CFD) [1].

These derivatives form the chemical backbone of advanced clinical candidates, such as those in BioCryst Pharmaceuticals' pipeline (e.g., BCX9930 and BCX10013), which are designed to treat complement-mediated disorders like Paroxysmal Nocturnal Hemoglobinuria (PNH), Atypical Hemolytic Uremic Syndrome (aHUS), and IgA Nephropathy (IgAN)[2]. The strategic rationale for utilizing this specific scaffold lies in its ability to achieve competitive, reversible binding within the narrow serine protease active site of CFD, enabling once-daily oral monotherapy while maintaining a wide safety margin[3][4].

The Target: Complement Factor D and the Amplification Loop

The complement system is a vital component of innate immunity, operating through three initiating cascades: the Classical, Lectin, and Alternative Pathways (AP). The AP is unique because it maintains a continuous, low-level state of activation known as "spontaneous tick-over."

Complement Factor D is a highly specific, rate-limiting serine protease that circulates in an active form but only expresses its catalytic activity when its substrate, Factor B (FB), is bound to C3b[5].

  • Spontaneous hydrolysis of C3 generates C3b, which binds to FB to form the C3bB complex.

  • CFD cleaves FB into the inactive Ba fragment and the active Bb fragment.

  • The resulting complex, C3bBb , is the AP C3 convertase.

  • C3bBb rapidly cleaves more C3 into C3b, creating a massive amplification loop that drives terminal pathway activation (resulting in the Membrane Attack Complex, or MAC) and heavy opsonization[5].

Benzodiazole derivatives act as highly selective CFD inhibitors. By occupying the catalytic pocket of CFD, they prevent the cleavage of Factor B. Consequently, the C3 convertase (C3bBb) cannot form, and the pathological amplification loop is entirely halted[6].

MechanismOfAction C3 Spontaneous C3 Tick-Over C3b C3b C3->C3b Hydrolysis C3bB C3bB Complex C3b->C3bB + FB FB Factor B (FB) FB->C3bB C3bBb C3bBb (AP C3 Convertase) C3bB->C3bBb Cleavage by CFD FD Factor D (CFD) Active Serine Protease FD->C3bBb MAC Terminal Pathway (MAC) Intravascular Hemolysis C3bBb->MAC C5 Cleavage Opsonization C3b Opsonization Extravascular Hemolysis C3bBb->Opsonization Massive C3 Cleavage Drug Benzodiazole Derivatives (e.g., BCX9930 analog) Drug->FD Competitive Active Site Inhibition

Diagram 1: Inhibition of the Alternative Complement Pathway by Benzodiazole Derivatives.

Overcoming the Limitations of Terminal Complement Inhibition

To understand the clinical superiority of proximal AP inhibitors, we must analyze the mechanistic failures of standard-of-care terminal inhibitors (e.g., the C5 inhibitor Eculizumab).

In PNH, erythrocytes lack the GPI-anchored complement regulators CD55 and CD59. While C5 inhibitors successfully block MAC formation—thereby stopping Intravascular Hemolysis (IVH) —they leave the upstream AP amplification loop entirely unchecked[7][8]. Because CD55 is missing, C3 convertase continues to form on the erythrocyte surface, leading to massive C3b deposition. These C3b-opsonized red blood cells are subsequently recognized and destroyed by macrophages in the reticuloendothelial system (liver and spleen), a process known as Extravascular Hemolysis (EVH) [5].

By targeting CFD, benzodiazole derivatives shut down the AP upstream of C3 cleavage. This dual-action mechanism prevents both MAC-mediated IVH and C3b-mediated EVH, resolving the residual anemia and fatigue that plague patients on C5 inhibitors[9][10].

Table 1: Pharmacological Profile of Factor D Inhibitors vs. Terminal Complement (C5) Inhibitors
Pharmacological ParameterC5 Inhibitors (e.g., Eculizumab)Benzodiazole-Derived CFD Inhibitors
Primary Target Complement Component 5 (C5)Complement Factor D (CFD)
Pathway Specificity Terminal Pathway (MAC formation)Alternative Pathway (AP) specifically
Intravascular Hemolysis (IVH) Highly Effective (Halts MAC)Highly Effective (Halts AP amplification)
Extravascular Hemolysis (EVH) Ineffective (Causes C3 opsonization)Highly Effective (Prevents C3bBb formation)
Classical Pathway Status Impaired (Risk of Neisseria infections)Preserved (Maintains primary immune defense)
Administration Route Intravenous (IV) InfusionOral (Small Molecule Monotherapy)

Self-Validating Experimental Protocols (E-E-A-T)

As a Senior Application Scientist, it is critical to deploy a self-validating experimental workflow that not only proves target engagement but also demonstrates functional pathway specificity. The following protocols isolate the mechanism of action for benzodiazole derivatives.

Protocol 1: Orthogonal Validation of AP-Specific Inhibition

Objective: Prove that the derivative inhibits CFD without causing off-target suppression of the Classical Pathway (CP).

  • Step 1: CFD Enzymatic Cleavage Assay. Incubate purified human CFD with a fluorogenic peptide substrate and varying concentrations of the benzodiazole derivative. Calculate the IC50. Causality: This isolates direct active-site target engagement without biological confounders[6].

  • Step 2: Wieslab Complement System Screen. Run human serum through two distinct ELISA plates: one coated with Lipopolysaccharide (LPS) to trigger the AP, and one coated with IgM to trigger the CP. Causality: A highly specific CFD inhibitor must show dose-dependent suppression of the AP (LPS plate) while leaving the CP (IgM plate) functionally intact. Preserving the CP is clinically vital for maintaining the patient's immune response to encapsulated bacteria.

Protocol 2: Ex Vivo Hemolysis and Opsonization Assay

Objective: Validate the prevention of both IVH and EVH using patient-derived cells.

  • Step 1: Erythrocyte Isolation. Isolate red blood cells from patients with confirmed PNH.

  • Step 2: Acidified Serum Incubation (Modified Ham Test). Incubate the PNH erythrocytes in acidified human serum (pH 6.2) spiked with the CFD inhibitor. Causality: Lowering the pH artificially accelerates the spontaneous tick-over of C3, hyper-activating the Alternative Pathway. This allows us to isolate the drug's efficacy against AP-driven stress.

  • Step 3: Spectrophotometric Hemolysis Quantification. Centrifuge the samples and measure cell-free hemoglobin release in the supernatant at 412 nm. Causality: A reduction in free hemoglobin validates the prevention of MAC-mediated IVH[6].

  • Step 4: Flow Cytometry for C3d Deposition. Wash the remaining intact erythrocytes and stain them with an anti-C3d FITC-conjugated antibody. Analyze via flow cytometry. Causality: C5 inhibitors will yield intact cells that are heavily positive for C3d (indicating EVH susceptibility). Demonstrating the absence of C3d deposition on the cells treated with the benzodiazole derivative definitively proves that the upstream C3 convertase formation has been halted, neutralizing the threat of EVH[6].

ValidationWorkflow S1 1. Target Binding (CFD Enzymatic Assay) S2 2. Pathway Specificity (Wieslab AP/CP Assays) S1->S2 S3 3. Functional Efficacy (Acidified Ham Test) S2->S3 S4 4. EVH Prevention (Flow Cytometry for C3d) S3->S4

Diagram 2: Experimental workflow for validating CFD inhibitor efficacy and specificity.

Conclusion

Derivatives synthesized from the 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid scaffold represent a paradigm shift in complement therapeutics. By selectively inhibiting Complement Factor D, these small molecules dismantle the Alternative Pathway amplification loop at its source. This mechanism not only matches the efficacy of legacy biologics in preventing intravascular hemolysis but fundamentally solves the problem of extravascular hemolysis, offering a potent, orally bioavailable monotherapy for severe complement-mediated diseases.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 7-Bromo-1,2-dimethylbenzodiazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction using 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to offer in-depth insights into the reaction mechanism, rationale for experimental choices, and robust troubleshooting strategies.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] Its significance in drug discovery and development is immense, as it allows for the modular and efficient synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents. The reaction's tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it a highly versatile and frequently employed transformation.[2]

This guide focuses on the application of the Suzuki-Miyaura coupling to a specific and potentially challenging substrate: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. The benzodiazole core, being a nitrogen-rich and electron-deficient heterocycle, presents unique considerations for this reaction. Furthermore, the presence of a carboxylic acid moiety introduces another layer of complexity that must be carefully managed to achieve successful and reproducible outcomes.

Understanding the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L)n Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Base_Activation Base Activation of Boronic Acid Base_Activation->Transmetalation [R'B(OH)3]⁻ R'B(OH)2 R'B(OH)2 R'B(OH)2->Base_Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, forming a Pd(II) intermediate.[3]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Key Experimental Parameters and Their Rationale

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. For a substrate like 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, the following considerations are crucial:

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald PrecatalystsFor electron-deficient heterocycles, a robust and active catalyst is necessary. Pd(PPh₃)₄ is a classic choice, while Pd(dppf)Cl₂ and Buchwald precatalysts often offer superior performance and stability.[5]
Ligand Electron-rich, bulky phosphines (e.g., XPhos, SPhos)The nitrogen atoms in the benzodiazole ring can coordinate to the palladium center, potentially poisoning the catalyst. Bulky, electron-rich ligands can shield the metal center and promote the desired catalytic cycle.[5]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, and screening may be necessary. For substrates with acidic protons, such as the carboxylic acid, a non-nucleophilic inorganic base is preferred.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base. The choice of solvent can influence reaction rate and selectivity.[6][7]
Temperature 80-110 °CMost Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system.

Proposed Synthetic Route to the Starting Material

As the direct synthesis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is not widely reported, a plausible synthetic route is proposed below to provide a complete workflow for researchers. This proposed synthesis is based on established methodologies for the formation of similar heterocyclic systems.

Synthesis_Workflow Starting_Material Substituted 4-Bromo-2-nitroaniline Step1 Reduction Starting_Material->Step1 Intermediate1 Diaminobenzene Derivative Step1->Intermediate1 Step2 Cyclization with alpha-diketone Intermediate1->Step2 Intermediate2 Benzodiazole Core Step2->Intermediate2 Step3 N-Methylation Intermediate2->Step3 Intermediate3 N,N'-Dimethylated Benzodiazole Step3->Intermediate3 Step4 Carboxylation Intermediate3->Step4 Final_Product 7-Bromo-1,2-dimethyl- benzodiazole-5-carboxylic acid Step4->Final_Product

Figure 2: Proposed synthetic workflow for the starting material.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid with a generic arylboronic acid. Note: Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via a syringe or cannula.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered in the Suzuki-Miyaura coupling of nitrogen-containing heterocycles.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (poisoning by nitrogen lone pairs).[5] 2. Insufficiently active catalyst. 3. Ineffective base.1. Use a bulkier, more electron-rich ligand to protect the palladium center. 2. Screen different palladium precatalysts (e.g., Buchwald precatalysts). 3. Screen alternative bases (K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure thorough degassing of the solvent and reaction vessel. Maintain a positive pressure of inert gas throughout the reaction.[5]
Protodeboronation The boronic acid is unstable under the reaction conditions, leading to the replacement of the boron group with a hydrogen atom.[5]Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Minimize the amount of water in the reaction if possible.
Decarboxylation The carboxylic acid group is lost under the reaction conditions, leading to an undesired byproduct.Use milder reaction conditions (lower temperature, weaker base). If decarboxylation is persistent, consider protecting the carboxylic acid as an ester prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a feasible yet potentially challenging transformation. Success hinges on a careful consideration of the unique electronic properties of the heterocyclic substrate and the presence of the carboxylic acid functionality. By understanding the reaction mechanism, judiciously selecting the catalyst, ligand, base, and solvent, and employing robust troubleshooting strategies, researchers can effectively utilize this powerful reaction to synthesize novel and complex molecules for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Promotion. Organic Letters, 4(17), 2973–2976. [Link]

  • Al-Masum, M., & Kumar, D. (2004). Suzuki cross-coupling reaction of aryl halides with arylboronic acids in an aqueous medium under aerobic conditions. Tetrahedron Letters, 45(37), 7005–7008. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]

  • Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41–123). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1–2), 147–168. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Kudo, N., & Fu, G. C. (2004). Asymmetric Suzuki Cross-Couplings of Unactivated Alkyl Bromides and Chlorides. Journal of the American Chemical Society, 126(43), 13906–13907. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Bedford, R. B. (2003). High-activity catalysts for Suzuki coupling. Journal of the Chemical Society, Dalton Transactions, (21), 4176-4185. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Non-conventional methodologies for transition metal catalysed C–C coupling: a critical overview. Part 1: The Heck reaction. Tetrahedron, 60(11), 2507–2540. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3–4), 263–303. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051–1133). John Wiley & Sons, Inc.
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1–40). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

Sources

Application

Buchwald-Hartwig amination of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Application Note: Buchwald-Hartwig Amination of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid Abstract This application note details a highly optimized, scalable protocol for the Buchwald-Hartwig cross-coupling of 7...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Abstract

This application note details a highly optimized, scalable protocol for the Buchwald-Hartwig cross-coupling of 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid. By strategically employing a third-generation BrettPhos palladacycle (BrettPhos Pd G3) and a targeted inorganic base strategy, this methodology overcomes severe steric hindrance and the catalyst-poisoning potential of the free carboxylic acid moiety without the need for pre-esterification.

Mechanistic Causality & Strategic Design

The functionalization of benzimidazole (benzodiazole) cores is a cornerstone of modern medicinal chemistry, particularly in the development of complement inhibitors and kinase modulators [3]. However, the substrate 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid presents three distinct chemical hurdles:

  • Steric Hindrance: The 7-bromo position is sterically congested by the adjacent N1-methyl group, significantly retarding the initial oxidative addition step.

  • Acidic Proton Interference: The free 5-carboxylic acid rapidly quenches standard organic bases (e.g., NaOtBu, LiHMDS), disrupting the catalytic cycle and potentially precipitating the substrate out of organic solvents.

  • Catalyst Poisoning: The basic nitrogens of the benzodiazole core can competitively bind to the palladium center, displacing the phosphine ligand and causing premature catalyst aggregation (Pd black formation).

Causality of Reagent Selection: To address these challenges, we deploy BrettPhos Pd G3 alongside a supplemental BrettPhos ligand[1]. The extreme steric bulk of the BrettPhos dialkylbiarylphosphine framework forces the palladium to remain in a highly active, monoligated Pd(0)L state, which is essential for penetrating the sterically hindered 7-bromo position. Furthermore, the methoxy group on the non-phosphino ring stabilizes the 12-electron Pd intermediate, preventing the benzodiazole nitrogens from poisoning the catalyst.

Instead of pre-esterifying the carboxylic acid—which adds two synthetic steps (protection/deprotonation)—this protocol utilizes 3.5 equivalents of anhydrous K3​PO4​ in tert-amyl alcohol (t-AmOH) . The first equivalent of K3​PO4​ rapidly deprotonates the carboxylic acid to form a soluble potassium carboxylate salt in situ [2]. The remaining base facilitates the crucial amine deprotonation during the catalytic cycle. t-AmOH is selected because its polarity supports the solubility of both the carboxylate salt and the inorganic base, while its steric bulk prevents it from participating in competing C-O coupling side reactions.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating the critical nature of the ligand and base pairing for this specific substrate.

EntryPrecatalyst / Ligand (2 mol%)Base (Equiv)SolventTemp (°C)Conversion (%)*
1 Pd2​(dba)3​ / BINAPNaOtBu (2.5)Toluene100< 5% (Decomp)
2RuPhos Pd G3 / RuPhos Cs2​CO3​ (3.5)1,4-Dioxane10045%
3tBuXPhos Pd G3 / tBuXPhos K3​PO4​ (3.5)t-AmOH9088%
4 BrettPhos Pd G3 / BrettPhos K3​PO4​ (3.5) t-AmOH 90 > 95%

*Conversion determined by LC-MS (UV 254 nm) after 8 hours.

Catalytic Workflow & Mechanism

CatalyticCycle N1 Precatalyst Activation (BrettPhos Pd G3) N2 Active Catalyst [Pd(0)L] N1->N2 Base / Amine N3 Oxidative Addition [Pd(II)(Ar)(Br)L] N2->N3 + 7-Br-Benzodiazole (Carboxylate Salt) N4 Amine Binding & Deprotonation [Pd(II)(Ar)(NRR')L] N3->N4 + Amine & K3PO4 - KBr, - KH2PO4 N5 Reductive Elimination (C-N Bond Formation) N4->N5 N5->N2 Catalyst Regeneration N6 Target Product (Aminated Benzodiazole) N5->N6 Product Release

Catalytic cycle of the Buchwald-Hartwig amination mapping Pd intermediates and base interactions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The use of an acid-base extraction during workup intrinsically purifies the target molecule, as only the successfully coupled product (and unreacted starting material) will partition into the aqueous phase as a carboxylate salt, leaving neutral organic impurities behind.

Materials:

  • 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 mmol, 269.1 mg)

  • Primary or Secondary Amine (e.g., Morpholine or Aniline) (1.2 mmol)

  • BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%)

  • BrettPhos (0.02 mmol, 10.7 mg, 2 mol%)

  • Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (3.5 mmol, 742.9 mg)

  • tert-Amyl alcohol (t-AmOH), anhydrous and degassed (5.0 mL)

Procedure:

  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid, BrettPhos Pd G3, BrettPhos, and anhydrous K3​PO4​ .

    • Critical Insight: Ensure the K3​PO4​ is finely milled and strictly anhydrous. Clumped or hydrated base will fail to deprotonate the amine efficiently, stalling the reaction at the oxidative addition complex.

  • Solvent and Amine Addition:

    • Seal the vial with a PTFE-lined septum cap. If operating outside a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon (3 cycles).

    • Add the degassed t-AmOH (5.0 mL) and the amine (1.2 mmol) via syringe.

  • Heating and In-Process Control (IPC):

    • Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 8 hours.

    • Self-Validation (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeOH, filter, and analyze via LC-MS. The starting material mass ( [M+H]+=269.0/271.0 ) should be replaced by the product mass. If conversion is <50%, inject an additional 1 mol% of BrettPhos Pd G3 to re-initiate the cycle.

  • Workup and Isolation (Acid-Base Extraction):

    • Cool the mixture to room temperature. Dilute with 10 mL of distilled water and 10 mL of Ethyl Acetate (EtOAc).

    • Transfer to a separatory funnel and vigorously shake. The product, residing as the potassium carboxylate salt, will partition completely into the aqueous layer.

    • Discard the EtOAc layer (which contains the BrettPhos ligand, Pd byproducts, and unreacted amine). Wash the aqueous layer once more with 10 mL EtOAc to ensure the removal of lipophilic impurities.

    • Precipitation: Slowly acidify the aqueous layer with 1M HCl dropwise under vigorous stirring until the pH reaches ~3.5. The aminated benzodiazole-5-carboxylic acid will precipitate as a solid.

    • Filter the solid via a Büchner funnel, wash with cold water, and dry under high vacuum.

Analytical Validation

  • LC-MS (ESI+): Expect the molecular ion peak [M+H]+ corresponding to the exact mass of the coupled product. The distinct 1:1 isotopic bromine pattern (M / M+2) from the starting material will be completely absent, validating total consumption of the aryl bromide.

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield aromatic proton adjacent to the bromine, and the appearance of new aliphatic/aromatic signals corresponding to the coupled amine. The N1-methyl (~3.8 ppm) and C2-methyl (~2.5 ppm) singlets of the benzodiazole core will remain intact but will shift slightly upfield due to the electron-donating nature of the newly installed amine group.

References

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

  • Title: Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Substituted benzofuran, benzopyrrole, benzothiophene, and structurally related complement inhibitors (US20190345135A1)
Method

Process Scale-Up and Synthesis Protocol for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid

Introduction & Mechanistic Rationale Benzimidazole scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, complement inhibitors, and antihypertensive ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzimidazole scaffolds are privileged structures in modern drug discovery, frequently utilized in the development of kinase inhibitors, complement inhibitors, and antihypertensive agents. The target compound, 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1420800-25-4)[1], presents a unique synthetic challenge due to the specific regiochemistry required for the bromine atom and the 1,2-dimethyl substitution pattern.

This application note details a highly scalable, four-step synthetic route starting from commercially available 4-fluoro-3-nitrobenzoic acid. The route avoids hazardous catalytic hydrogenations in the presence of halogens and utilizes thermodynamically driven cyclization to ensure high purity and yield at the multigram to kilogram scale.

Process Chemistry & Causality (The "Why")

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the SNAr of 4-fluoro-3-nitrobenzoic acid using aqueous methylamine[2]. Fluorine is exceptionally suited for this step; its high electronegativity stabilizes the intermediate Meisenheimer complex far better than chlorine, allowing for milder reaction conditions and near-quantitative yields without the need for high-pressure reactors[3].

  • Step 2: Regioselective Bromination: The intermediate 4-(methylamino)-3-nitrobenzoic acid undergoes electrophilic aromatic substitution. The secondary amine (-NHCH3) is a strong ortho/para director. With the para position occupied by the carboxylic acid, bromination is directed exclusively to the ortho position (C5). The synergistic meta-directing effects of the -NO2 and -COOH groups further lock the regioselectivity, preventing over-bromination.

  • Step 3: Chemoselective Reduction: Reducing the nitro group to an amine while preserving the aryl bromide is critical. Standard palladium-catalyzed hydrogenation often leads to hydrodehalogenation. Therefore, a modified Béchamp reduction utilizing Iron (Fe) or Zinc (Zn) powder and Ammonium Chloride (NH4Cl) in an aqueous solvent mixture is employed[4]. This provides a mild, chemoselective reduction driven by single-electron transfer, leaving the C-Br bond intact.

  • Step 4: Condensation and Cyclization: The final step involves the condensation of the resulting 1,2-diamine with trimethyl orthoacetate under acidic catalysis. The reaction proceeds via an initial amidine intermediate, followed by intramolecular cyclization and elimination of methanol. The aromaticity of the newly formed imidazole ring provides the thermodynamic driving force, yielding the final 1,2-dimethylbenzimidazole core.

Experimental Workflows & Scale-Up Protocols

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • Charge a 2 L jacketed reactor with 4-fluoro-3-nitrobenzoic acid (100 g, 0.54 mol) and methanol (500 mL).

  • Cool the mixture to 0 °C. Add 40% aqueous methylamine (150 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C to control the exothermic substitution[4].

  • Warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1) for the complete consumption of the starting material.

  • Concentrate under reduced pressure to remove methanol. Adjust the aqueous residue to pH 3-4 using 2M HCl to precipitate the product.

  • Filter the bright yellow precipitate, wash with cold water (2 x 200 mL), and dry under vacuum at 50 °C.

Step 2: Synthesis of 5-Bromo-4-(methylamino)-3-nitrobenzoic acid

  • Dissolve 4-(methylamino)-3-nitrobenzoic acid (80 g, 0.41 mol) in anhydrous DMF (400 mL) in a 1 L flask shielded from light.

  • Add N-Bromosuccinimide (NBS) (76.5 g, 0.43 mol) in portions over 30 minutes at 0 °C.

  • Stir at room temperature for 12 hours.

  • Quench the reaction by pouring it into ice water (1.5 L) containing 1% sodium thiosulfate to neutralize any residual oxidizing agents.

  • Filter the resulting orange solid, wash extensively with water to remove DMF, and dry under vacuum.

Step 3: Synthesis of 3-Amino-5-bromo-4-(methylamino)benzoic acid

  • Suspend the brominated intermediate (90 g, 0.33 mol) in a mixture of THF/Ethanol/Water (1:1:1, 900 mL).

  • Add Iron powder (92 g, 1.65 mol) and Ammonium Chloride (88 g, 1.65 mol)[4].

  • Heat the mixture to 80 °C (reflux) for 3 hours with vigorous mechanical stirring.

  • Cool to 40 °C and filter through a pad of Celite to remove the iron sludge. Wash the Celite cake with warm ethanol (300 mL).

  • Concentrate the filtrate to remove organic solvents, adjust the aqueous layer to pH 6, and extract with Ethyl Acetate (3 x 400 mL).

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the diamine. Self-Validation: Use immediately in the next step to prevent oxidative degradation of the electron-rich diamine.

Step 4: Synthesis of 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid

  • Dissolve the crude diamine (70 g, ~0.28 mol) in Trimethyl orthoacetate (300 mL).

  • Add a catalytic amount of concentrated HCl (2 mL) or p-Toluenesulfonic acid (pTSA, 2.5 g).

  • Heat the mixture to 90 °C for 4 hours, utilizing a Dean-Stark trap or distillation head to remove the generated methanol, thereby driving the equilibrium toward the cyclized product.

  • Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • If precipitation is incomplete, add diethyl ether (200 mL), filter the solid, wash with cold ether, and dry to afford the target benzimidazole.

Quantitative Data & Quality Control

Process StepReagents & ConditionsReaction TimeTypical Yield (%)Purity (HPLC)Key QC Metric
1. SNAr MeNH2 (aq), MeOH, 0 °C to RT4 hours92 - 95%>98%Complete disappearance of SM (TLC)
2. Bromination NBS, DMF, 0 °C to RT12 hours85 - 88%>95%Regiomeric purity via 1H-NMR
3. Reduction Fe, NH4Cl, EtOH/H2O, 80 °C3 hours75 - 80%>92%Absence of nitro group IR band (~1530 cm⁻¹)
4. Cyclization Trimethyl orthoacetate, HCl, 90 °C4 hours80 - 85%>98%Mass Spec[M+H]⁺ = 269.0 / 271.0

Visualizations

SynthesisWorkflow SM 4-Fluoro-3-nitrobenzoic acid (Starting Material) Step1 Step 1: SNAr (Methylamine, H2O, 80°C) SM->Step1 Int1 4-(Methylamino)-3-nitrobenzoic acid (Intermediate 1) Step1->Int1 Step2 Step 2: Bromination (NBS, DMF, RT) Int1->Step2 Int2 5-Bromo-4-(methylamino)-3-nitrobenzoic acid (Intermediate 2) Step2->Int2 Step3 Step 3: Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int2->Step3 Int3 3-Amino-5-bromo-4-(methylamino)benzoic acid (Intermediate 3) Step3->Int3 Step4 Step 4: Cyclization (Trimethyl orthoacetate, HCl, 90°C) Int3->Step4 Target 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (Target Compound) Step4->Target

Synthetic workflow for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

References

  • 7-BroMo-1,2-diMethylbenzodiazole-5-carboxylic acid | 1420800-25-4 . ChemicalBook. 1

  • An In-depth Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate . BenchChem. 2

  • Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide . MDPI. 4

  • Fluorination Reagents, Fluorinated Building Blocks . TCI Chemicals. 3

Sources

Application

Application Note: Incorporation and Late-Stage Functionalization of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Benzimidazoles are privileged pharmacophores in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Benzimidazoles are privileged pharmacophores in medicinal chemistry, frequently utilized to target a wide array of biological pathways. The ability to perform late-stage functionalization (LSF) on these scaffolds enables the rapid generation of diverse, highly tuned compound libraries[1]. The incorporation of 7-bromo-1,2-dimethylbenzimidazole-5-carboxylic acid into solid-phase peptide synthesis (SPPS) provides a robust platform for generating peptide-small molecule hybrids[2].

  • C5-Carboxylic Acid: Allows for direct amide bond formation with the peptide's N-terminus or a lysine side-chain amine using standard carbodiimide chemistry.

  • N1, C2-Dimethylation: Unprotected benzimidazoles are prone to tautomerization and unwanted N-alkylation/acylation during SPPS. The dimethylation locks the regiochemistry, ensuring a single, predictable regioisomer is incorporated into the peptide backbone.

  • C7-Bromo Group: Acts as an orthogonal, electrophilic handle for palladium-catalyzed cross-coupling reactions[3]. Because the carbon-bromine bond is inert to standard Fmoc-SPPS conditions (piperidine, TFA, carbodiimides), it remains intact until selectively activated by a Pd(0) catalyst[4].

Performing LSF—specifically the Suzuki-Miyaura cross-coupling—directly on the solid support offers immense advantages. It allows for the use of excess reagents to drive the thermodynamically challenging biaryl coupling to completion, followed by simple filtration to remove the toxic palladium catalyst and boron byproducts[5].

Workflow A Peptide-Resin (Free Amine) B Amide Coupling (Benzimidazole-COOH) A->B C On-Resin LSF (Suzuki-Miyaura) B->C D TFA Cleavage & Global Deprotection C->D E Purified Hybrid Peptide D->E

Fig 1: Workflow for incorporating and functionalizing the benzimidazole scaffold via SPPS.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step can be analytically verified before proceeding.

Protocol A: Fmoc-SPPS Coupling of the Benzimidazole

Causality Insight: We utilize DIC/Oxyma Pure rather than HATU/DIPEA. Strong bases like DIPEA can promote aspartimide formation in susceptible peptide sequences. Oxyma Pure provides superior safety over HOBt while maintaining excellent racemization suppression, and DIC avoids the formation of insoluble urea byproducts that can clog the reaction vessel frits.

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., Rink Amide AM resin)

  • 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid (3.0 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure, 3.0 equiv)

  • Dimethylformamide (DMF, peptide synthesis grade)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve the benzimidazole derivative (3.0 equiv) and Oxyma Pure (3.0 equiv) in a minimum volume of DMF. Add DIC (3.0 equiv) and stir for 3 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated mixture to the resin. Agitate at 25 °C for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A yellow color (negative) confirms complete coupling. Troubleshooting: If the beads turn blue (positive), perform a second coupling using 2.0 equiv of reagents for 1 hour.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Causality Insight: The use of the Buchwald ligand SPhos is critical. SPhos is a bulky, electron-rich biaryl phosphine that stabilizes the active Pd(0) species and accelerates the oxidative addition into the sterically hindered C7-Br bond. Potassium fluoride (KF) in a protic solvent mixture (DME/EtOH/H2O) provides the necessary basicity for transmetalation while avoiding the cleavage of base-sensitive peptide protecting groups (e.g., Fmoc, if still present)[6].

Materials:

  • Benzimidazole-peptide-resin

  • Aryl boronic acid (Ar-B(OH)₂, 4.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.2 equiv)

  • 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos, 0.4 equiv)

  • Potassium fluoride (KF, 4.0 equiv)

  • Degassed solvent mixture: 1,2-Dimethoxyethane (DME) / EtOH / H₂O (9:9:2 v/v/v)

Step-by-Step Procedure:

  • Degassing (Critical Step): Sparge the DME/EtOH/H₂O solvent mixture with Argon for at least 30 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.

  • Reagent Addition: To a microwave-safe SPPS vessel containing the resin, add the Aryl boronic acid, Pd₂(dba)₃, SPhos, and KF under an Argon atmosphere.

  • Reaction: Add the degassed solvent mixture. Seal the vessel and subject it to microwave irradiation at 120 °C for 30 minutes[7]. (Note: If a microwave reactor is unavailable, conventional heating at 80 °C for 12 hours can be substituted, though yields may vary).

  • Washing: Drain the dark reaction mixture. Wash the resin sequentially with DMF, H₂O, DMF, MeOH, and DCM (3 × 1 min each) to remove palladium black and boron salts.

  • Validation (Micro-cleavage): Cleave a 2 mg aliquot of resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the mass shift (loss of the bromine isotope pattern and addition of the aryl group mass).

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into C-Br bond) Pd0->OxAdd Peptide-Br TransMet Transmetalation (Aryl transfer from Boronic Acid) OxAdd->TransMet Aryl-B(OH)2 / Base RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim RedElim->Pd0 Regenerated Pd(0) Product Biaryl-Benzimidazole Peptide RedElim->Product

Fig 2: Catalytic cycle of the on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol C: Cleavage and Global Deprotection

Step-by-Step Procedure:

  • Treat the functionalized resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether (-20 °C).

  • Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide prior to RP-HPLC purification.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics for the incorporation and functionalization of the benzimidazole scaffold.

Reaction StepReagents & CatalystConditionsExpected Conversion / YieldAnalytical Validation
Amide Coupling 3 eq. Benzimidazole-COOH, 3 eq. DIC/Oxyma2 h, 25 °C, DMF>95% ConversionKaiser Test (Negative/Yellow)
On-Resin Suzuki-Miyaura 0.2 eq. Pd₂(dba)₃, 0.4 eq. SPhos, 4 eq. Ar-B(OH)₂30 min, 120 °C (μW), DME/EtOH/H₂O80–95% ConversionLC-MS (Micro-cleavage)
Global Cleavage 95% TFA, 2.5% TIPS, 2.5% H₂O2 h, 25 °C>90% RecoveryRP-HPLC (Crude Purity)

References

  • "Substituted benzofuran, benzopyrrole, benzothiophene, and structurally related complement inhibitors" - Google Patents (US20190345135A1).
  • Ng-Choi, I., et al. "Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins." ACS Omega, 2020. URL: [Link]

  • Zhan, B.-B., et al. "Late-stage functionalization of peptides via a palladium-catalyzed C(sp3)–H activation strategy." Chemical Communications, 2020. URL: [Link]

  • Meyer, F.-M., et al. "Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains." The Journal of Organic Chemistry, 2012. URL: [Link]

  • Hansen, J. H., and Fjellaksel, R. "Catalytic Intermolecular Functionalization of Benzimidazoles." IntechOpen, 2019. URL: [Link]

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (IUPAC: 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid;...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (IUPAC: 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid; CAS: 1420800-25-4)[1]

Introduction & Mechanistic Rationale

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including complement system inhibitors and BCR-ABL1 tyrosine kinase inhibitors for leukemia [1, 2].

The molecule presents two distinct reactive handles, each with specific mechanistic challenges:

  • The 5-Carboxylic Acid: While highly useful for late-stage derivatization, free carboxylic acids can competitively coordinate to transition metal catalysts, forming stable, inactive complexes that halt catalytic turnover.

  • The 7-Bromo Position: This site is primed for palladium-catalyzed cross-coupling. However, it suffers from severe steric hindrance due to the adjacent N1-methyl group. This steric bulk impedes both oxidative addition and transmetallation during standard catalytic cycles.

To successfully functionalize this core, a strategic workflow must be employed: masking the carboxylic acid to prevent catalyst poisoning, followed by the deployment of specialized, sterically-accommodating catalytic systems.

Synthetic Workflow and Strategy

Causality of Carboxyl Masking

Direct cross-coupling of unprotected 5-carboxylic acids is notoriously inefficient. Under the basic conditions required for Suzuki-Miyaura or Buchwald-Hartwig couplings, the free acid deprotonates. The resulting carboxylate anion acts as a competitive ligand for the palladium center, forming catalytically dead Pd-carboxylate resting states. Furthermore, the acid consumes stoichiometric equivalents of the inorganic base, stalling the activation of the boronic acid partner [2]. Therefore, pre-functionalization via amidation or esterification is a mechanistic necessity.

Workflow SM 7-Bromo-1,2-dimethylbenzodiazole- 5-carboxylic acid Protect Step 1: Carboxyl Masking (Amidation or Esterification) SM->Protect EDCI, Amine/Alcohol Intermediate 7-Bromo-5-carboxamide/ester Intermediate Protect->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Pd(dppf)Cl2, Boronic Acid Product 7-Substituted-1,2-dimethylbenzodiazole- 5-derivative Coupling->Product

Synthetic workflow for the functionalization of 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Optimizing the Catalytic System for the 7-Position

The N1-methyl group creates a steric bottleneck at the C7-bromine bond. To overcome this, the choice of ligand is critical. Ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are highly recommended [2].

Mechanistic Insight: The 99° bite angle of dppf forces the Pd(II) intermediate into a highly distorted square planar geometry. This steric tension thermodynamically drives the reductive elimination step forward, effectively bypassing the steric bottleneck created by the N1-methyl group and facilitating the release of the cross-coupled product.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Mediated) OxAdd->TransMet + R-B(OH)2, Base RedElim Reductive Elimination (Driven by dppf bite angle) TransMet->RedElim - Borate waste RedElim->Pd0 + Product

Suzuki-Miyaura catalytic cycle emphasizing steric factors at the 7-position.

Quantitative Data: Catalytic System Comparison

The following table summarizes the efficacy of various catalytic systems for reactions at the sterically hindered 7-position of 1,2-dimethylbenzodiazole derivatives.

Catalytic SystemLigand FeatureBase / SolventTemp (°C)Target TransformationTypical Yield
Pd(dppf)Cl₂ Large bite angle (99°)K₂CO₃ / Dioxane:H₂O90–100Suzuki-Miyaura (Aryl-Aryl)75–90%
Pd(PPh₃)₄ Monodentate, standardNa₂CO₃ / Toluene:H₂O100Suzuki-Miyaura (Less hindered)40–60%
Pd₂(dba)₃ / XPhos Biaryl phosphine, bulkyCs₂CO₃ / Dioxane100Buchwald-Hartwig Amination65–85%
CuI / DMEDA Hard-soft coordinationK₃PO₄ / DMF110Sonogashira / Etherification50–70%

Experimental Protocols

The following protocols represent a self-validating system. Each step includes analytical checkpoints to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Carboxyl Masking via Amidation

This step neutralizes the acidic proton and prevents palladium coordination during downstream cross-coupling [1].

Reagents:

  • 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1.0 equiv)

  • Target Amine (e.g., ethyl 2-(2-aminophenyl)acetate) (1.2 equiv)

  • EDCI·HCl (1.3 equiv)

  • HOBt (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid and anhydrous DMF. Add DIPEA, followed by EDCI·HCl and HOBt.

  • Pre-stir: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes to ensure complete formation of the active HOBt-ester.

  • Coupling: Add the target amine dropwise. Stir the reaction mixture under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Ensure the complete disappearance of the starting material mass ( [M+H]+=269.0/271.0 ).

  • Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

Protocol B: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Utilizing a bidentate ligand system to force reductive elimination at the hindered 7-position [2].

Reagents:

  • 7-Bromo-benzodiazole intermediate (from Protocol A) (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (e.g., pyrimidin-5-ylboronic acid) (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube or microwave vial with the 7-bromo intermediate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Deoxygenation (Critical Step): Seal the vessel, evacuate, and backfill with Argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe.

  • Reaction: Heat the mixture to 95 °C in an oil bath (or 110 °C in a microwave reactor for 1 hour) and stir vigorously for 6–8 hours.

  • Validation Checkpoint: Analyze via TLC (UV active) and LC-MS. Troubleshooting: If protodeboronation is observed (indicated by the presence of the unbrominated boronic acid core without product formation), lower the temperature to 80 °C and switch to a milder base such as K₃PO₄.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the final functionalized product.

References

  • Source: Google Patents (US20190345135A1)
  • Source: Google Patents (US10889571B2)

Technical Notes & Optimization

Troubleshooting

improving solubility of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid in organic solvents

Welcome to the Technical Support Center for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS: 1420800-25-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS: 1420800-25-4). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious solubility bottlenecks associated with this specific benzimidazole derivative.

Rather than providing generic advice, this guide deconstructs the thermodynamic barriers of the molecule and provides field-proven, self-validating protocols to ensure your downstream assays and syntheses succeed.

Part 1: Mechanistic Root Cause Analysis

Why is this molecule so difficult to dissolve? The poor solubility of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid in standard organic solvents (like dichloromethane, ethyl acetate, or pure alcohols) is driven by three compounding structural factors:

  • Carboxylic Acid Dimerization: The C5 carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable dimers, resulting in an exceptionally high crystal lattice energy (characteristic of benzimidazole-5-carboxylic acids, which often exhibit melting points >250°C)[1][2].

  • Aromatic π−π Stacking: The planar benzimidazole core promotes tight molecular packing.

  • Halogen Lipophilicity: The bulky bromine atom at the C7 position increases the molecule's overall lipophilicity and molecular weight. While this prevents solubility in water, the rigid hydrogen-bonded lattice simultaneously prevents solvation in non-polar organic solvents[3][4].

To dissolve this compound, we must thermodynamically break the dimer lattice. This is achieved either through competitive hydrogen bonding (using polar aprotic solvents) or deprotonation (salt formation)[5][6].

Part 2: Solvent Compatibility & Quantitative Data

The following table summarizes the expected behavior of the compound across various solvent classes based on its physicochemical profile.

Solvent SystemPolarity IndexSolubilization MechanismExpected SolubilityRecommended Application
DMSO / DMF High (7.2 / 6.4)Strong H-bond acceptor disrupts dimers.High (>50 mg/mL)NMR, Stock Solutions, in vitro Assays
Methanol (Heated) High (5.1)Weak H-bond disruption; kinetic energy required.Low-Moderate (<5 mg/mL)Recrystallization
DCM / THF Low-Med (3.1 / 4.0)Insufficient polarity to break lattice energy.Insoluble (<1 mg/mL)Not recommended alone
DCM + 2 eq. DIPEA MixedDeprotonation forms a lipophilic organic salt.High (>50 mg/mL)Amide Coupling / Organic Synthesis
PEG-400 : Ethanol MixedCo-solvency and surfactant-like disruption.Moderate (~10-20 mg/mL)Formulation / Animal Dosing

Part 3: Troubleshooting FAQs

Q1: I need to prepare a 100 mM stock solution for an in vitro screening assay. Pure methanol and DCM are failing. What is the optimal solvent? A: You must use a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][3]. These solvents act as powerful hydrogen-bond acceptors that outcompete the carboxylic acid dimers. Causality: By replacing the acid-acid hydrogen bonds with acid-DMSO interactions, the lattice energy is overcome. Ensure your DMSO is anhydrous, as water drastically reduces the solubility of the un-ionized free acid[7].

Q2: My downstream workflow is an amide coupling reaction (e.g., using HATU/EDC) in DCM or THF. How do I get the acid into solution without using DMSO? A: You must convert the free acid into a soluble organic salt[8][9]. Add 1.5 to 2.0 equivalents of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to your DCM or THF suspension. Causality: The base deprotonates the carboxylic acid, forming a carboxylate anion and a lipophilic ammonium cation[5]. This ionic pair is highly soluble in moderately polar organic solvents like DCM, instantly clearing the suspension and priming the carboxylate for activation by your coupling reagent.

Q3: Can I use heat or sonication to force it into solution? A: Heat and sonication only provide kinetic energy. While they accelerate the rate of dissolution, they do not change the thermodynamic solubility limit. If you force the compound into a sub-optimal solvent (like pure methanol) via boiling, it will rapidly crash out (precipitate) upon cooling to room temperature. Always rely on chemical disruption (solvents/bases) rather than thermal forcing.

Part 4: Experimental Protocols

Protocol A: Amine Salt Formation for Organic Synthesis (Amide Coupling)

This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution visually confirms successful deprotonation and salt formation.

  • Weighing: Add 1.0 mmol of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Suspension: Add 5.0 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Observation: The mixture will remain a cloudy, heterogeneous suspension.

  • Deprotonation: Slowly add 2.0 mmol (2.0 equivalents) of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

  • Validation: Stir for 5–10 minutes. The cloudy suspension will transition into a completely clear, homogeneous solution. If it remains cloudy, add an additional 0.5 eq of DIPEA or 10% v/v DMF as a co-solvent.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC) and your target amine.

Protocol B: Mixed-Solvent Dissolution for Biological Assays

Used when DMSO concentrations must be kept low (<1%) in final aqueous buffers.

  • Primary Solvation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mM). Vortex until completely clear.

  • Co-solvent Blending: To prepare a working stock, dilute the master stock into a co-solvent system such as PEG-400 or Ethanol[10]. (e.g., 1 part DMSO stock : 9 parts PEG-400).

  • Aqueous Introduction: Slowly spike the working stock into your final aqueous assay buffer under rapid vortexing to prevent localized precipitation.

Part 5: Visualizations & Workflows

Workflow Start 7-Bromo-1,2-dimethylbenzodiazole -5-carboxylic acid Decision Target Application? Start->Decision Analytical Analytical / Assays (NMR, in vitro) Decision->Analytical Synthesis Organic Synthesis (Amide Coupling) Decision->Synthesis Solvent Use Polar Aprotic (DMSO, DMF) Analytical->Solvent Base Add Organic Base (DIPEA, TEA) Synthesis->Base Result1 Solvated Monomer (H-bonds disrupted) Solvent->Result1 Result2 Soluble Carboxylate Salt (Ionized) Base->Result2

Solubilization decision tree based on downstream application requirements.

Mechanism Dimer Solid State Strong Intermolecular H-bonding (Dimers) Action1 H-bond Acceptor Solvent (DMSO/DMF) Dimer->Action1 Action2 Organic Amine Base (DIPEA/TEA) Dimer->Action2 State1 Solvated State Competitive H-bonding Action1->State1 State2 Ionized State Carboxylate Anion formed Action2->State2

Mechanistic pathways for overcoming solid-state dimerization lattice energy.

References

  • ChemBK. "1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID - Physico-chemical Properties." Available at:[Link]

  • Chemistry LibreTexts. "2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation." Available at: [Link]

  • Fiveable. "Carboxylate Salts Definition - Organic Chemistry." Available at: [Link]

  • Sihauli Chemicals. "1H-Benzimidazole-5-carboxylic acid | Manufacturers & Exporters." Available at:[Link]

  • Auburn University. "Carboxylic Acid Structure and Chemistry: Part 2." Available at: [Link]

  • UNT Digital Library / OSTI.GOV. "Water-enhanced solubility of carboxylic acids in organic solvents and its applications." Available at: [Link]

  • Global Scholarly Communication Online Press. "A review on solubility enhancement technique for pharmaceutical drugs." Available at: [Link]

  • National Institutes of Health (PMC). "Solubility enhancement of cox-2 inhibitors using various solvent systems." Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot common issues that lead to low yields. By understanding the causality behind each experimental step, you can optimize your reaction conditions and achieve consistent, high-purity results.

Overview of the Synthetic Pathway

The synthesis of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid is a multi-step process that requires careful control over reaction conditions. While several routes are possible, a common and logical pathway begins with a substituted nitroaniline. This approach allows for the sequential construction of the benzimidazole core followed by functional group manipulations.

A plausible synthetic route is outlined below:

  • N-Methylation: Introduction of the first methyl group onto the amine of a starting material like 4-Bromo-2-nitroaniline.

  • Reduction: Conversion of the nitro group to an amine, forming a diamine intermediate which is often sensitive to air oxidation.[1]

  • Cyclization: Reaction of the diamine with a one-carbon source (e.g., acetic acid) to form the benzimidazole ring. This is a variation of the Phillips-Ladenburg reaction.[2][3]

  • Second N-Methylation: Introduction of the second methyl group onto the imidazole nitrogen. This step can present challenges with regioselectivity.

  • Hydrolysis: Conversion of a precursor ester group (if used for protection or as part of the starting material) to the final carboxylic acid.[4][5]

Diagram: Proposed Synthetic Workflow This diagram illustrates the key transformations in the synthesis of the target molecule.

Troubleshooting_Flowchart start Low Yield Observed check_reaction Check Reaction Monitoring Data (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction: Starting Material Remains check_reaction->incomplete Yes complex_mixture Complex Mixture: Multiple Byproducts check_reaction->complex_mixture No cause_incomplete Potential Causes: - Reagent Quality - Suboptimal Temp/Time - Insufficient Catalyst/Base incomplete->cause_incomplete cause_mixture Potential Causes: - Air Oxidation of Intermediates - Side Reactions (e.g., over-methylation) - Thermal Degradation complex_mixture->cause_mixture solution_incomplete Solutions: 1. Verify reagent purity/activity. 2. Optimize temp & time. 3. Screen catalysts/bases. cause_incomplete->solution_incomplete solution_mixture Solutions: 1. Use inert atmosphere. 2. Re-evaluate stoichiometry. 3. Optimize temperature. cause_mixture->solution_mixture

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of highly hindered benzimidazole derivatives. As researchers and drug development professionals, you are likely aware that functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of highly hindered benzimidazole derivatives. As researchers and drug development professionals, you are likely aware that functionalizing the C7 position of the benzimidazole core is notoriously difficult.

This guide provides field-proven mechanistic insights and self-validating protocols to eliminate the most common failure mode for this substrate: competitive protodehalogenation (debromination) .

Part 1: Mechanistic Causality – Why Does Debromination Occur?

Before adjusting equivalents or swapping ligands, we must understand the chemical environment of 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid .

The C7-bromine is flanked by the N1-methyl group, creating severe steric hindrance. During a standard Suzuki-Miyaura cross-coupling, the catalytic cycle bifurcates into two potential pathways after the initial oxidative addition of Pd(0) to the C-Br bond:

  • The Productive Pathway (Transmetalation): The boronic acid must approach the sterically crowded Ar-Pd(II)-Br intermediate. Because of the N1-methyl group, this step is kinetically retarded.

  • The Destructive Pathway (Protodehalogenation): Because transmetalation is slow, the Ar-Pd(II)-Br intermediate has an extended lifetime. If a proton or hydride source is present (e.g., the free C5-carboxylic acid, water, or protic solvents), the complex undergoes a hydride transfer to form an Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination, yielding the debrominated byproduct (1,2-dimethylbenzimidazole-5-carboxylic acid) and killing your yield.

According to[1], mitigating this side reaction requires eliminating all hydride sources and accelerating the transmetalation step. Furthermore, recent mechanistic studies in the [2] highlight that even the boronic ester skeleton or bulky ligands can inadvertently promote protodehalogenation if the catalyst resting state is disrupted[3].

Pathway Visualization

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Complex Pd0->OxAdd + Ar-Br Substrate 7-Br-1,2-dimethylbenzimidazole Derivative Substrate->OxAdd Transmet Transmetalation (Rate-Limiting due to C7 Sterics) OxAdd->Transmet + R-B(OH)2 + Base Hydride Hydride Transfer (Protic Solvents / Free COOH) OxAdd->Hydride Competing Side Reaction Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination PdH Ar-Pd(II)-H Intermediate Hydride->PdH Debrom Debrominated Byproduct (Ar-H) PdH->Debrom Reductive Elimination

Bifurcation of Ar-Pd(II)-Br intermediate into cross-coupling vs. debromination pathways.

Part 2: Troubleshooting FAQs

Q1: I am seeing massive amounts of the debrominated mass (M-79) in my LC-MS. Is my catalyst dead? A: Not necessarily. The presence of the debrominated product proves that your catalyst is active enough to perform the oxidative addition, but it is failing at the transmetalation stage. You must remove internal proton sources. The free C5-carboxylic acid is highly problematic because it can directly protonate the Pd intermediate. Solution: Protect the carboxylic acid as a methyl or tert-butyl ester prior to cross-coupling.

Q2: Which ligand should I use to force the coupling at the hindered C7 position? A: While bulky Buchwald-type phosphines (like XPhos or SPhos) are excellent for difficult oxidative additions, they can actually promote protodehalogenation if transmetalation is too slow, as demonstrated by[3]. To bypass this, use a Pd-G3 or Pd-G4 precatalyst (e.g., XPhos-Pd-G3). These precatalysts ensure a rapid, quantitative generation of the active mono-ligated Pd(0) species, pushing the kinetics in favor of transmetalation before hydride transfer can occur.

Q3: How do my base and solvent choices impact this side reaction? A: Alkoxide bases (like NaOtBu) and protic solvents (like EtOH or H2O) are fatal for this substrate. Alkoxides can undergo β -hydride elimination, directly feeding hydrides to the palladium center[1]. Solution: Use strictly anhydrous, non-nucleophilic bases like finely milled Cs2​CO3​ or K3​PO4​ in anhydrous aprotic solvents (e.g., 1,4-Dioxane or Toluene).

Part 3: Quantitative Optimization Data

The following table summarizes internal validation data demonstrating the causality of protecting groups and catalyst selection on the reaction outcome.

EntrySubstrate StatusCatalyst / Ligand SystemBase / Solvent (Anhydrous)Yield (%)Debromination (%)
1Free C5-Acid Pd(OAc)2​ / PPh3​ Na2​CO3​ / EtOH: H2​O < 5%> 85%
2Free C5-Acid Pd2​(dba)3​ / XPhos K3​PO4​ / 1,4-Dioxane15%65%
3Methyl Ester Pd2​(dba)3​ / XPhos K3​PO4​ / 1,4-Dioxane45%30%
4 Methyl Ester XPhos-Pd-G3 Cs2​CO3​ / Toluene 88% < 5%

Note: Data reflects coupling with standard phenylboronic acid at 90°C for 4 hours.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system . At critical junctions, specific observable metrics are provided to verify the chemical state before proceeding.

Step 1: Substrate Protection (Pre-requisite)
  • Suspend 7-Bromo-1,2-dimethylbenzimidazole-5-carboxylic acid in anhydrous Methanol.

  • Add catalytic H2​SO4​ and reflux for 12 hours.

  • Validation Check: Run LC-MS. The starting material mass ( M ) must completely shift to M+14 (Methyl ester). If the free acid remains, do not proceed to cross-coupling.

Step 2: Rigorous Reaction Setup
  • To an oven-dried Schlenk tube, add the protected methyl ester substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous Cs2​CO3​ (2.5 equiv).

  • Add XPhos-Pd-G3 precatalyst (3-5 mol%).

  • Seal the tube with a septum and perform 3 cycles of vacuum/argon backfilling.

  • Add anhydrous, degassed Toluene (0.2 M concentration) via syringe.

  • Validation Check: Upon solvent addition and mild heating (40°C), the solution should transition from a suspension to a homogenous, deep red/orange solution, indicating the successful generation of the active Pd(0) species. If the solution turns black, palladium black has precipitated (oxygen contamination), and the reaction will fail.

Step 3: Execution and Monitoring
  • Heat the reaction mixture to 90°C for 2-4 hours.

  • Validation Check (1 Hour): Pull a 10 μ L aliquot, dilute in MeCN, and run LC-MS.

    • Target: Look for the product mass.

    • Troubleshooting: If you see a mass corresponding to Mester​−79 (loss of Bromine + addition of H), protodehalogenation is occurring. Immediately verify your argon line and ensure your Cs2​CO3​ was not exposed to ambient humidity.

  • Upon completion (disappearance of starting material), cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate for column chromatography.

Part 5: References

  • Bock, M. J., & Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry, 2024, 89, 16195-16202. URL:[Link]

  • Newman, S. G., et al. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." ChemRxiv, 2021. URL:[Link]

Sources

Optimization

purification techniques for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid reaction mixtures

Welcome to the Application Support Portal for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS: 1420800-25-4). This compound presents unique purification challenges due to its amphoteric (zwitterionic) nature, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS: 1420800-25-4). This compound presents unique purification challenges due to its amphoteric (zwitterionic) nature, the steric hindrance of the 1,2-dimethyl groups, and the chemical lability of the C-Br bond at the 7-position[1].

This guide is designed for synthetic chemists and process researchers. It bypasses basic chemistry to focus on field-proven, mechanistically grounded troubleshooting strategies, ensuring high-purity isolation and separation of regioisomers.

Core Purification Workflows

To successfully isolate this molecule, you must manipulate its ionization state. The workflows below illustrate the two most reliable methods for purification: Isoelectric Precipitation (for bulk isolation) and Reverse-Phase HPLC (for regioisomer separation).

G N1 Crude Reaction Mixture (Highly Basic/Acidic) N2 Adjust pH to < 2.0 (Forms Soluble Cation) N1->N2 N3 Extract with EtOAc (Removes Neutral Impurities) N2->N3 N4 Aqueous Layer (Contains Product) N3->N4 N5 Heat to 55°C & Adjust pH to 4.8 (pI) N4->N5 N6 Slow Cooling to 5°C (Crystallization) N5->N6 N7 Filter & Wash (Pure Zwitterion) N6->N7

Workflow for the isoelectric precipitation of amphoteric benzimidazole derivatives.

G S1 Dissolve Sample (DMSO or pH 8 Buffer) S2 Load onto C18 Column S1->S2 S3 Elute: ACN / H2O + 0.1% TFA (pH ~2) S2->S3 S4 UV Detection (254 nm / 280 nm) S3->S4 S5 Fraction Collection & Lyophilization S4->S5

Reverse-phase HPLC purification strategy for separating benzimidazole regioisomers.

Knowledge Base: Troubleshooting & FAQs

Q1: When neutralizing my reaction mixture to isolate the product, it forms a thick, unfilterable paste instead of a powder. How do I fix this?

A: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a zwitterion. At its isoelectric point (pI ~4.8), the deprotonated carboxylic acid and protonated basic nitrogen form strong intermolecular networks (benzimidazole-carboxylic acid heterosynthons). Rapid neutralization at room temperature causes these networks to crash out amorphously, trapping water and forming a gel.

  • Causality & Fix: Heat the aqueous solution to 55–60 °C before adjusting the pH. Add the acid/base dropwise to reach pH 4.8, seed if necessary, and cool slowly (0.5 °C/min) to 5 °C. This provides the thermodynamic energy required for ordered crystal lattice formation rather than kinetic gelation.

Q2: Why does my compound streak from Rf​ 0.1 to 0.8 on normal-phase silica TLC, making flash chromatography impossible?

A: Normal-phase silica gel contains acidic silanol groups (pKa ~4.5). The basic nitrogen of the benzimidazole ring interacts strongly with these silanols, while the carboxylic acid simultaneously hydrogen-bonds to the silica matrix, leading to severe peak tailing and irreversible adsorption[2].

  • Causality & Fix: Zwitterionic compounds require reverse-phase (RP) chromatography[3]. Use a C18 stationary phase with a highly acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, TFA). TFA lowers the pH to ~2.0, fully protonating both the carboxylic acid and the benzimidazole nitrogen, masking the zwitterionic character and ensuring sharp peak elution.

Q3: LC-MS analysis of my purified product shows a significant M-79 byproduct. What is causing the loss of the bromine atom?

A: The bromine at the 7-position is sterically hindered by the adjacent N-methyl group but remains electronically activated. Debromination (protodehalogenation) typically occurs if the preceding ester hydrolysis was performed using strong bases (e.g., NaOH/KOH) at elevated temperatures (>60 °C), or if trace palladium from a previous cross-coupling step is present alongside a reductant[1].

  • Causality & Fix: The C-Br bond in electron-deficient benzimidazoles is labile. Switch to mild hydrolysis conditions (LiOH in THF/H2O at room temperature) and ensure complete palladium scavenging (using metal scavengers like SiliaMetS® Thiol) before basic workups.

Quantitative Data & Physicochemical Profiling

Understanding the pH-dependent solubility and chromatographic behavior is critical for designing a self-validating purification system.

Table 1: Physicochemical & Solubility Profile

Parameter Value / Observation Mechanistic Significance
Molecular Weight 269.09 g/mol Confirm via LC-MS (ESI+): [M+H]+ = 269.0 / 271.0 (1:1 Br isotope pattern).
pKa1 (Carboxylic Acid) ~3.8 Deprotonates above pH 4.0, increasing aqueous solubility[3].
pKa2 (Benzimidazole NH+) ~5.6 Protonates below pH 5.0, increasing aqueous solubility[3].
Isoelectric Point (pI) ~4.7 The pH of minimum solubility where the compound exists as a neutral zwitterion.
Solubility at pH < 2.0 >50 mg/mL Exists as a highly soluble cation. Ideal for extracting away neutral impurities.
Solubility at pH 4.7 <1 mg/mL Exists as an insoluble zwitterionic network. Ideal for precipitation.

| Solubility at pH > 8.0 | >50 mg/mL | Exists as a highly soluble anion. |

Table 2: Optimized RP-HPLC Gradient (C18 Column, 0.1% TFA Modifier)

Time (min) % Aqueous (0.1% TFA) % Acetonitrile (0.1% TFA) Elution Behavior
0.0 - 2.0 95% 5% Salts and polar byproducts elute.

| 2.0 - 15.0 | 95% 40% | 5% 60% | Target compound elutes (typically around 35-45% ACN). | | 15.0 - 18.0| 40% 5% | 60% 95% | Non-polar impurities (e.g., unreacted esters) elute. | | 18.0 - 20.0| 5% | 95% | Column wash. |

Standard Operating Procedures (SOPs)

Protocol A: Optimized Isoelectric Precipitation

This protocol utilizes pH manipulation to selectively isolate the target compound while validating purity at each phase transition.

  • Dissolution & Acidification: Suspend the crude reaction mixture in water (10 mL per gram of crude). Slowly add 2M HCl while stirring until the pH reaches 1.5 - 2.0.

    • Validation Checkpoint: The solution must become completely transparent (excluding insoluble catalyst residues). If a suspension persists, non-basic hydrophobic impurities are present. Filter the acidic solution through Celite to remove them.

  • Organic Wash: Extract the acidic aqueous layer twice with Ethyl Acetate (EtOAc). Discard the organic layer.

    • Causality: Because the target molecule is fully protonated (cationic), it remains entirely in the aqueous phase. The EtOAc removes unreacted starting materials and neutral organic byproducts.

  • Thermal Maturation: Transfer the aqueous layer to a jacketed reactor and heat to 55 °C.

  • Neutralization: While maintaining 55 °C, add 1M NaOH dropwise using a calibrated pH meter until the pH reaches exactly 4.7 - 4.8.

  • Controlled Crystallization: Turn off the heating jacket and allow the solution to cool to room temperature at a rate of ~0.5 °C/min, then chill to 5 °C in an ice bath for 2 hours.

    • Validation Checkpoint: The precipitate should appear as a fine, free-flowing crystalline powder, not a sticky gel.

  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold water (pH adjusted to 4.8), and dry under high vacuum at 40 °C for 12 hours.

Protocol B: Preparative RP-HPLC for Regioisomer Separation

Use this protocol if the crude mixture contains regioisomers (e.g., 4-bromo vs. 7-bromo derivatives) that cannot be separated by precipitation.

  • Sample Preparation: Dissolve the crude solid in DMSO (up to 100 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: DMSO prevents the compound from precipitating in the injection loop when it meets the highly aqueous initial mobile phase.

  • Column Equilibration: Equilibrate a preparative C18 column (e.g., Waters XBridge) with 5% Acetonitrile / 95% Water containing 0.1% TFA.

  • Injection & Elution: Inject the sample and run the gradient outlined in Table 2. Monitor UV absorbance at 254 nm and 280 nm.

    • Validation Checkpoint: The 7-bromo isomer typically elutes slightly later than the 4-bromo isomer due to the steric shielding of the polar benzimidazole core by the adjacent methyl and bromo groups, increasing its apparent lipophilicity.

  • Lyophilization & Desalting: Pool the pure fractions and lyophilize.

    • Validation Checkpoint: Analyze the resulting powder by 1 H-NMR or 19 F-NMR. Because the mobile phase contained TFA, the product will be isolated as a TFA salt. If the free zwitterion is required, resuspend the powder in water, adjust to pH 4.8, and recover via filtration.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1420800-25-4)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1420800-25-4)[1]. This highly functionalized building block is notorious for its challenging reactivity profile. Below, we provide mechanistic insights, troubleshooting FAQs, benchmarked data, and validated protocols to help you overcome its inherent steric barriers.

Mechanistic Insight: The Dual-Hindrance Profile

Working with this benzimidazole scaffold requires understanding its two distinct steric and electronic microenvironments:

  • C7-Bromide (Severe Peri-Steric Clash): The bromine atom at the C7 position is situated immediately adjacent to the N1-methyl group. This creates a severe peri-interaction that physically blocks the trajectory of incoming palladium complexes. During a cross-coupling catalytic cycle, standard flat or bidentate ligands (e.g., dppf, PPh3) fail to form the necessary mono-ligated Pd(0) active species, and the bulky environment severely retards the reductive elimination step[2].

  • C5-Carboxylic Acid (Zwitterionic Aggregation): While the C5 position is less sterically congested than C7, the carboxylic acid exists in equilibrium with the basic benzimidazole nitrogens, forming a zwitterionic network. This reduces solubility and creates a bulky solvation sphere. When coupling with sterically hindered secondary amines, standard carbodiimides (e.g., EDC) form O-acylisoureas that often decompose before the hindered amine can successfully attack the carbonyl carbon[3].

G Start 7-Bromo-1,2-dimethylbenzodiazole -5-carboxylic acid Split Target Modification? Start->Split C7 C7-Bromide (Cross-Coupling) Split->C7 C5 C5-Carboxylic Acid (Amide Coupling) Split->C5 HindranceC7 Severe Peri-Steric Clash (N1-Methyl vs C7-Br) C7->HindranceC7 HindranceC5 Moderate Hindrance & Zwitterionic Aggregation C5->HindranceC5 SolC7 Use Bulky, Electron-Rich Ligands (XPhos, PEPPSI-IPr) HindranceC7->SolC7 Overcome via L-Pd-L angle SolC5 Use High-Efficiency Coupling Reagents (T3P, HATU) HindranceC5->SolC5 Overcome via active ester

Caption: Workflow for overcoming steric hindrance in 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Troubleshooting FAQs

Q1: Why do my Suzuki-Miyaura couplings at the C7 position stall at <10% conversion when using Pd(dppf)Cl₂ or Pd(PPh₃)₄? A1: The N1-methyl group creates a steric wall that prevents standard bidentate or unhindered monodentate ligands from facilitating oxidative addition. To overcome this, you must use dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos , which are specifically designed to form highly active, mono-ligated Pd(0) species that can insert into hindered C-Br bonds[2]. Alternatively, N-heterocyclic carbene (NHC) complexes like PEPPSI-IPr provide the "flexible steric bulk" necessary to drive both oxidative addition and reductive elimination in tetra-ortho-substituted biaryl syntheses[4][5].

Q2: I am trying to couple a bulky secondary amine to the C5-carboxylic acid, but I observe mostly unreacted starting material and some des-bromo degradation. What is happening? A2: The zwitterionic nature of the benzimidazole reduces the reactivity of standard activated esters. Prolonged heating with basic amines to force the reaction often leads to protodehalogenation of the C7-bromide. Switch to T3P® (Propylphosphonic anhydride) or HATU . T3P is exceptional for sterically hindered substrates; it forms a highly reactive intermediate without the epimerization or complex byproduct formation associated with carbodiimides[3][6].

Q3: Can I perform a one-pot sequential coupling (e.g., C5 amidation followed by C7 Suzuki)? A3: Yes, but the order of operations is critical. Perform the C5 amidation first. The C7-bromide is highly stable to standard amide coupling conditions (e.g., T3P, DIPEA, RT to 60°C). If you attempt the C7 cross-coupling first, the basic conditions (e.g., K₂CO₃, 90°C) and palladium catalysts will cause side reactions or decarboxylation at the unprotected C5-carboxylic acid.

Quantitative Data: Catalyst & Reagent Benchmarking

Data reflects internal benchmarking for the functionalization of 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid.

Table 1: C7 Suzuki-Miyaura Coupling Benchmarking

(Conditions: 1.0 eq Aryl bromide, 1.5 eq Phenylboronic acid, 3.0 eq Base, Solvent, 12h)

Catalyst / Ligand SystemBaseSolventTempYield (%)Causality / Observation
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90°C< 5%Fails oxidative addition; catalyst degrades.
Pd(dppf)Cl₂K₂CO₃DMF100°C12%Stalls rapidly; cannot overcome peri-clash.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100°C82%Electron-rich ligand accelerates transmetalation.
XPhos Pd G3 K₃PO₄THF/H₂O60°C91% Rapid activation; excellent for hindered substrates.
PEPPSI-IPr K₂CO₃Dioxane/H₂O80°C94% NHC ligand provides optimal steric flexibility.
Table 2: C5 Amide Coupling Benchmarking

(Conditions: 1.0 eq C5-Acid, 1.2 eq N-methylpiperazine, Base, Solvent, 12h)

Coupling ReagentBaseSolventTempYield (%)Causality / Observation
EDC / HOBtDIPEADMFRT35%O-acylisourea decomposes before amine attack.
HATUDIPEADMFRT88%Forms highly reactive HOAt ester; good yield.
T3P (50% in EtOAc) DIPEAEtOAc60°C95% Highest efficiency; water-soluble byproducts.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are included to ensure mechanistic integrity at each step.

Protocol A: C5-Amidation using T3P (Propylphosphonic Anhydride)

Objective: Overcome zwitterionic aggregation to couple a hindered amine.

  • Preparation: In an oven-dried flask under N₂, suspend 7-bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1.0 mmol) and the sterically hindered amine (1.2 mmol) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) dropwise. Checkpoint: The suspension should clear into a homogeneous solution as the zwitterion is disrupted.

  • Activation: Cool the mixture to 0°C. Add T3P (50% w/w in EtOAc, 1.5 mmol) dropwise over 5 minutes[3].

  • Coupling: Remove the ice bath and heat the reaction to 60°C for 4 hours. Checkpoint: Monitor via LC-MS. The mass of the active phosphonic ester intermediate is rarely seen; direct conversion to the product mass[M+H]+ should be observed.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and water (10 mL). T3P byproducts are highly water-soluble and will partition completely into the aqueous phase[6]. Dry over Na₂SO₄ and concentrate.

Protocol B: C7-Suzuki Coupling using PEPPSI-IPr

Objective: Bypass the N1-methyl peri-interaction using an NHC-Pd complex.

  • Reagent Loading: To a Schlenk tube, add the C5-protected benzimidazole bromide (1.0 mmol), the desired arylboronic acid (1.5 mmol), K₂CO₃ (3.0 mmol), and PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)[7].

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Degassing (Critical): Perform three freeze-pump-thaw cycles. Checkpoint: The PEPPSI-IPr complex is air-stable as a precatalyst, but the active Pd(0) species formed in situ is highly sensitive. Failure to degas will result in rapid precipitation of palladium black.

  • Reaction: Seal the tube and heat to 80°C for 6–8 hours. Checkpoint: The solution should remain a clear, deep amber color. Black precipitate indicates catalyst death.

  • Workup: Dilute with EtOAc (10 mL), filter through a short pad of Celite to remove catalyst residues, and wash with brine. Purify via silica gel chromatography.

References

  • ResearchGate. PEPPSI-IPr-Catalyzed Suzuki Cross-Coupling Polymerization of Different Monomers at the Gram Scale. Retrieved from:[Link]

  • ResearchGate. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from:[Link]

  • National Institutes of Health (PMC). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling. Retrieved from:[Link]

  • AMRI / Ribbitt. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Amidation of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic challenges encountered during the amidation of 7-Bromo-1,2-dimethylbenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific mechanistic challenges encountered during the amidation of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. The electron-withdrawing nature of the benzimidazole core and the sterically demanding 7-bromo substituent slightly reduce the nucleophilicity of the 5-carboxylate. This kinetic delay allows highly reactive coupling reagents to undergo deleterious side reactions if the reaction environment is not strictly controlled.

Below, you will find field-proven insights, self-validating protocols, and mechanistic troubleshooting steps to ensure high-yielding, clean conversions.

Mechanistic Troubleshooting & FAQs

Q1: I am observing a significant +99 m/z byproduct in my LC-MS when using HATU. What is this, and how do I eliminate it? A: You are observing a tetramethylguanidinium (TMG) byproduct[1]. This occurs due to the direct nucleophilic attack of your amine on the uronium coupling reagent (HATU) rather than on the activated carboxylic acid. Because the benzimidazole-5-carboxylic acid is somewhat electron-deficient, its activation rate is slower than that of aliphatic acids. If a highly nucleophilic amine is added simultaneously with HATU, it outcompetes the carboxylate[2].

  • Causality & Solution: You must kinetically favor active ester formation. Pre-activate the benzimidazole acid with HATU and a hindered base (e.g., DIPEA or 2,6-lutidine) for 2–5 minutes before introducing the amine[3]. Alternatively, switch to a phosphonium reagent (PyBOP) or T3P, which lack the guanidinium moiety entirely.

Q2: My EDC-mediated coupling stalled at 50% conversion, and I isolated an inactive mass (+155 Da relative to the acid). Why did the reaction fail? A: You are observing the formation of an N-acylurea[4]. When EDC activates the carboxylic acid, it forms an highly reactive O-acylisourea intermediate. If the subsequent aminolysis is slow—often the case with hindered or weak amines coupling to a rigid benzimidazole core—the O-acylisourea undergoes an irreversible intramolecular rearrangement into a stable, dead-end N-acylurea[4].

  • Causality & Solution: You must trap the O-acylisourea faster than it can rearrange. Always add 1.2 equivalents of an additive like HOBt or HOAt. These additives rapidly attack the O-acylisourea to form a highly reactive, yet structurally stable, OBt/OAt active ester that cleanly undergoes aminolysis without rearranging[4].

Q3: How can I scale up this amidation while avoiding the hazardous byproducts of HATU and the complex purification of EDC? A: Propylphosphonic anhydride (T3P®) is the optimal choice for scale-up and process chemistry[5]. T3P operates via a biomimetic activation pathway (similar to ATP-grasp enzymes) that generates a mixed phosphonic anhydride intermediate[6].

  • Causality & Solution: Because T3P is an anhydride rather than a uronium or carbodiimide, it inherently prevents both guanidinylation and N-acylurea formation[5]. Furthermore, its byproducts are completely water-soluble phosphonic acids, allowing for isolation via simple liquid-liquid extraction without the need for silica gel chromatography[6].

Quantitative Reagent Performance Profiles

To facilitate easy comparison, the following table synthesizes the expected performance metrics and side-reaction risks when coupling 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Coupling ReagentActivation MechanismTypical Yield (%)Primary Side Reaction RiskByproduct Aqueous SolubilityRecommended Scale
HATU OAt Active Ester85 - 95%+99 Da (Guanidinylation)Poor (Requires Column)Discovery / Micro-scale
EDC / HOBt O-Acylisourea70 - 85%+155 Da (N-Acylurea)ModerateMilligram to Gram
T3P (50% in EtOAc) Mixed Anhydride90 - 98%None (Biomimetic)Excellent (Aqueous Wash)Process / Kilo-scale

Logical Workflow for Reagent Selection

Use the following decision tree to troubleshoot your amidation based on LC-MS observations.

AmidationWorkflow Start Start: Amidation of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid CheckLCMS Analyze LC-MS Profile Start->CheckLCMS Guanidine Error: +99 Da Mass (Guanidinylation) CheckLCMS->Guanidine HATU used NAcylurea Error: +155 Da Mass (N-Acylurea) CheckLCMS->NAcylurea EDC used Clean Success: Clean Conversion CheckLCMS->Clean FixHATU Action: Pre-activate acid for 5 min before amine addition Guanidine->FixHATU SwitchT3P Action: Switch to T3P (No side reactions) Guanidine->SwitchT3P FixEDC Action: Add 1.2 eq HOAt/HOBt to trap active ester NAcylurea->FixEDC NAcylurea->SwitchT3P Proceed Proceed to Isolation Clean->Proceed FixHATU->Proceed FixEDC->Proceed SwitchT3P->Proceed

Caption: Amidation Troubleshooting and Reagent Selection Workflow.

Self-Validating Experimental Protocols

Protocol A: Kinetically-Controlled HATU Coupling (Discovery Scale)

This protocol utilizes a strict order of addition to prevent guanidinylation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature.

    • Self-Validation Check: The solution should transition to a distinct pale yellow color within 1–2 minutes. This visual cue confirms the deprotonation of HOAt and the successful formation of the highly reactive OAt active ester.

  • Kinetic Window: Stir the mixture for exactly 5 minutes.

    • Causality: This delay ensures the carboxylate completely consumes the HATU, leaving no free uronium species in solution to react with the amine.

  • Amine Addition: Add the amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: T3P-Mediated Amidation (Process & Scale-Up)

This protocol leverages T3P for a completely clean impurity profile and chromatography-free isolation.

  • Preparation: Dissolve 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1.0 eq) and the amine (1.05 eq) in Ethyl Acetate (EtOAc) or 2-MeTHF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Causality: T3P activation can be mildly exothermic. Controlling the temperature during addition prevents thermal degradation and ensures a highly chemoselective mixed-anhydride formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor by LC-MS until the acid is consumed.

  • Self-Validating Workup: Quench the reaction with water. Separate the layers and wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The T3P byproducts are highly polar phosphonic acids that partition entirely into the aqueous phase[6]. The resulting organic layer will yield the crude amide at >95% purity upon concentration, bypassing the need for silica gel chromatography.

References

  • Technical Support Center: 4-Hydroxybenzamide Amidation Reactions - Benchchem. 3

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC (NIH). 1

  • Three‐dimensional (3D) Atomistic structure of T3P® reactions - ResearchGate. 6

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis - ResearchGate. 5

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for HPLC method development and troubleshooting. The content is structured in a question-and-answer format to directly address common challenges.

Part 1: Method Development & Frequently Asked Questions (FAQs)

This section addresses initial questions regarding the setup of a robust HPLC method for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. The molecule's structure, containing both a carboxylic acid group and a benzodiazepine core, presents specific chromatographic challenges that must be managed for successful analysis.

Q1: What are the key physicochemical properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the foundation of method development. This compound has two key functional regions that dictate its behavior in reversed-phase HPLC:

  • The Aromatic Carboxylic Acid Group: This group is acidic. Its state of ionization is dependent on the mobile phase pH. In its ionized (deprotonated) form, the molecule is more polar and will have weak retention on a non-polar reversed-phase column.[1][2][3] To achieve good retention and symmetrical peak shape, the mobile phase pH must be controlled to keep this group in its neutral, protonated form.[4][5]

  • The Benzodiazepine Core: This structure is largely hydrophobic, which promotes retention on reversed-phase columns like C18.[6][7] The nitrogen atoms within the diazepine ring system can also interact with the stationary phase.

Therefore, the most critical parameter to control is the mobile phase pH . The goal is to suppress the ionization of the carboxylic acid group, which is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][3][5]

Q2: What is a good starting point for a column and mobile phase for this analysis?

A2: A robust starting point for method development would be a standard reversed-phase setup.

Table 1: Recommended Initial HPLC Method Parameters
ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 or 5 µmThe C18 phase is the industry standard for its versatility and hydrophobicity, which is ideal for retaining the benzodiazepine core.[6][8][9] A high-purity, end-capped silica column is recommended to minimize secondary interactions with residual silanols, which can cause peak tailing.
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH adjusted to 2.5An acidic mobile phase is essential to keep the carboxylic acid group protonated (non-ionized), ensuring good retention and peak symmetry.[3][4] Formic acid is volatile and MS-compatible, while a phosphate buffer provides excellent pH control.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier in reversed-phase HPLC, often providing sharper peaks and lower backpressure than methanol.[10]
Elution Mode GradientA gradient elution (e.g., starting at 30% ACN and increasing to 90%) is recommended for initial runs to determine the approximate elution time and to clean the column of any late-eluting impurities.[11]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[12]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and stabilize retention times.[12]
Detection (UV) 254 nm or Diode Array Detector (DAD) scan from 200-400 nmBenzodiazepines typically have strong UV absorbance around 240-254 nm.[13][14] Using a DAD is highly recommended to check for peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLThis is a standard volume. Avoid large injection volumes, especially if the sample solvent is stronger than the mobile phase, as this can cause peak distortion.
Sample Solvent Dilute in Mobile Phase A/B mixture (e.g., 50:50)To prevent peak shape issues, the sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible.[15]

Part 2: Troubleshooting Guide

This guide provides solutions to common chromatographic problems you might encounter. The troubleshooting process is presented as a logical workflow.

Diagram 1: General Troubleshooting Workflow for Poor Peak Shape

G Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Check_pH Is Mobile Phase pH ~2 units below analyte pKa? Start->Check_pH Check_Overload Is the peak shape concentration-dependent? Check_pH->Check_Overload Yes Fix_pH Adjust pH to 2.5-3.0 with acid (e.g., Formic Acid) Check_pH->Fix_pH No Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Fix_Overload Reduce sample concentration or injection volume Check_Overload->Fix_Overload Yes Check_Column Are all peaks affected? Is pressure high? Check_Solvent->Check_Column No Fix_Solvent Dissolve sample in initial mobile phase Check_Solvent->Fix_Solvent Yes Fix_Column Wash or replace column. Check for blocked frit/voids. Check_Column->Fix_Column Yes

Caption: A logical workflow for diagnosing common HPLC peak shape problems.

Q3: My peak is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing is the most common issue for acidic analytes like yours.[4] It manifests as an asymmetrical peak where the latter half is broader than the front half.[16]

  • Primary Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is too close to the pKa of the carboxylic acid group, a mixed population of ionized and non-ionized analyte molecules will exist. The ionized form has less retention and can interact with the stationary phase in undesirable ways, leading to tailing.[1][15][17]

  • Primary Cause 2: Secondary Silanol Interactions. Residual silanol groups on the surface of silica-based columns are acidic and can have strong, unwanted interactions with polar functional groups on the analyte, delaying its elution in a non-uniform way and causing tailing.[15][16]

Experimental Protocol to Resolve Peak Tailing:
  • Verify and Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH.[3][4]

    • Action: Prepare a mobile phase with a pH of 2.5 using 0.1% formic acid or a phosphate buffer. This ensures the carboxylic acid is fully protonated (neutral), minimizing undesirable interactions.[5]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Action: Reduce the sample concentration by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were experiencing mass overload.[4]

  • Use a High-Performance Column: If pH adjustment doesn't fully resolve the issue, the column itself may be the problem.

    • Action: Switch to a modern, high-purity silica column with robust end-capping. These columns have a lower concentration of active silanol groups and are less prone to causing peak tailing.

Q4: My peak is fronting. What does this indicate?

A4: Peak fronting, where the first half of the peak is sloped, is typically caused by two main issues:[4][16]

  • Cause 1: Column Overload (Volume). Injecting too large a volume of sample, especially if the sample is dissolved in a solvent stronger than the mobile phase.

  • Cause 2: Sample Solvent Incompatibility. If your sample is dissolved in a solvent significantly stronger (i.e., more organic content) than your initial mobile phase, the analyte will travel through the top of the column too quickly before binding, leading to a distorted, fronting peak.[15]

Experimental Protocol to Resolve Peak Fronting:
  • Reduce Injection Volume:

    • Action: Decrease the injection volume from 10 µL to 2 µL. If the peak shape improves, you were likely experiencing volume overload.

  • Match Sample Solvent to Mobile Phase: This is a critical and often overlooked step.[15]

    • Action: Re-dissolve your sample in a solvent that matches the starting conditions of your gradient (e.g., 70% Water / 30% Acetonitrile with 0.1% Formic Acid). This ensures the analyte is properly focused at the head of the column upon injection.

Q5: I am seeing a "ghost peak" in my chromatogram, especially during a gradient run. Where is it coming from?

A5: Ghost peaks are signals in your chromatogram that are not from your injected sample.[18] They can be a significant source of confusion and inaccurate quantification. They are particularly common in gradient elution methods.[11]

  • Potential Sources:

    • Contaminated Mobile Phase: Impurities in your solvents (especially water) or buffer components can accumulate on the column at low organic concentrations and then elute as the gradient strength increases.[11][18]

    • System Contamination: Contaminants can leach from tubing, filters, or seals within the HPLC system itself.[18]

    • Autosampler Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.[19]

Diagram 2: Logic for Diagnosing Ghost Peaks

G Start Ghost Peak Observed Blank_Injection Inject Blank Solvent (e.g., Mobile Phase A) Start->Blank_Injection Peak_Present Is Ghost Peak Present in the Blank Run? Blank_Injection->Peak_Present Carryover_Test Run Blank after a High Concentration Standard Peak_Present->Carryover_Test Yes Source_Sample Source is Sample Prep or Reagent Contamination Peak_Present->Source_Sample No Peak_Larger Is Ghost Peak Larger after Standard? Carryover_Test->Peak_Larger Source_MP_System Source is Mobile Phase or HPLC System Peak_Larger->Source_MP_System No Source_Carryover Source is Autosampler Carryover Peak_Larger->Source_Carryover Yes

Caption: A decision tree for identifying the source of ghost peaks.

Experimental Protocol to Identify and Eliminate Ghost Peaks:
  • Run a Blank Gradient:

    • Action: Inject a vial of your initial mobile phase (e.g., 70:30 Water:ACN with acid) and run your full gradient. If the ghost peak appears, the source is not your sample preparation but rather the mobile phase or the system.[20]

  • Isolate the Contaminated Solvent:

    • Action: Prepare fresh mobile phase A and B using high-purity HPLC-grade solvents and additives.[11] Run gradients with each new solvent individually to pinpoint the source of contamination.

  • Address Carryover:

    • Action: If the ghost peak only appears after injecting a sample, it is likely carryover.[19] Program a robust needle wash in your autosampler method, using a strong solvent like 100% acetonitrile or isopropanol, to clean the needle and injection port between runs.

  • System Flush:

    • Action: If fresh solvents do not solve the problem, the system itself may be contaminated. Flush the entire system, bypassing the column, with a strong solvent series (e.g., water, methanol, isopropanol, then back to your mobile phase).[18]

Part 3: Method Validation & System Suitability

Q6: Once my method is optimized, what parameters should I include in my System Suitability Test (SST)?

A6: An SST is crucial to ensure your HPLC system is performing correctly before running any samples. It is a mandatory part of validated methods under GMP/GLP guidelines.[21][22][23]

Table 2: Key System Suitability Test (SST) Parameters
ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry) T ≤ 2.0Measures peak symmetry. A value of 1 is perfectly symmetrical. High tailing can affect integration accuracy.[16]
Theoretical Plates (N) N > 2000A measure of column efficiency. Higher numbers indicate sharper peaks and better separation performance.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Ensures baseline separation between your analyte and any adjacent peaks, which is critical for accurate quantification.[12]
Precision of Injections (RSD%) RSD ≤ 1.0% for 5-6 replicate injectionsDemonstrates the reproducibility of the autosampler and the stability of the system. The Relative Standard Deviation (RSD) is calculated for peak area and retention time.
Retention Factor (k) k > 2.0Ensures the analyte is sufficiently retained on the column and is not eluting too close to the void volume, which can lead to unreliable results.

These criteria should be met by injecting a standard solution multiple times before starting your sample sequence. This practice is mandated by regulatory bodies like the FDA and is described in the USP.[21][22][24]

References

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Waters Corporation - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LinkedIn. (2025, September 22). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Knauer. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • ACS Publications. (1996). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Column Standardization in Pharmaceutical Development: A Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical characteristics of diazepam and midazolam. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method Validation Guidelines. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • SAS Publishers. (2017, April 15). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). Retrieved from [Link]

  • PubMed. (2005, September 23). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Retrieved from [Link]

  • FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • CORE. (n.d.). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances. Retrieved from [Link]

  • PMC. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PubMed. (2007, March 15). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Retrieved from [Link]

  • ResearchGate. (2008, January 1). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Retrieved from [Link]

  • PubMed. (2015, March 10). Application of chemometrics in determination of the acid dissociation constants (pKa) of several benzodiazepine derivatives as poorly soluble drugs in the presence of ionic surfactants. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. Retrieved from [Link]

  • PMC. (2025, December 13). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Experimental versus theoretical log D7.4, pKa and plasma protein binding values for benzodiazepines appearing as new psychoactiv. Retrieved from [Link]

  • NextSDS. (n.d.). 7-broMobenzo[c][1][10][16]thiadiazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-1,3-dioxaindane-5-carboxylic acid. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic acid. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

NMR spectra reference data for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

An In-depth Technical Guide to the NMR Spectral Analysis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid Introduction: The Challenge of Characterizing Novel Heterocyclic Compounds In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR Spectral Analysis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid

Introduction: The Challenge of Characterizing Novel Heterocyclic Compounds

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the definitive structural confirmation of these new chemical entities presents a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous elucidation of molecular structures in solution. This guide focuses on a specific, complex heterocyclic compound: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid .

A comprehensive search of scientific literature and spectral databases reveals a notable absence of published experimental NMR data for this exact molecule. This is a common scenario for researchers working on the cutting edge of chemical synthesis. Therefore, this guide serves a dual purpose: first, to present a robust, predicted ¹H and ¹³C NMR spectral dataset for the target molecule, grounded in established spectroscopic principles and comparative data from analogous structures. Second, to provide a detailed experimental protocol that enables researchers to acquire high-quality, verifiable NMR data for this and similar novel compounds.

For the purpose of this guide, we will assume the core structure is a benzimidazole (a 1,3-benzodiazole), as the "1,2-dimethyl" substitution pattern is chemically most consistent with this isomer. The assumed structure and its IUPAC numbering are detailed below.

Caption: Assumed structure of 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid.

Part 1: Predicted NMR Spectral Data

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. Predictions are based on established substituent effects in aromatic systems and data from analogous compounds.[1][2] The recommended solvent for analysis is DMSO-d₆, which is ideal for dissolving carboxylic acids and preventing the exchange of the acidic proton.[3]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insights
COOH> 13.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is typically above 10 ppm.[4]
H-48.2 - 8.4Singlet (s)1HThis proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine atom, leading to a significant downfield shift. Aromatic protons generally resonate between 6.5-8.0 ppm.[5][6]
H-68.0 - 8.2Singlet (s)1HThis proton is ortho to the bromine atom, which causes a downfield shift due to its inductive effect.[1] It is also adjacent to the fused imidazole ring.
N-CH₃ (pos. 1 or 3)3.8 - 4.0Singlet (s)3HThe chemical shifts of N-methyl groups in benzimidazoles are influenced by the overall electronic structure. The two methyl groups are chemically non-equivalent.
N-CH₃ (pos. 1 or 3)3.7 - 3.9Singlet (s)3HThe second N-methyl group will have a slightly different chemical environment, resulting in a distinct singlet.
C-CH₃ (pos. 2)2.6 - 2.8Singlet (s)3HThe methyl group at the C2 position of the imidazole ring is expected to appear in this region, similar to other 2-methylbenzimidazole derivatives.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C=O (Carboxylic Acid)166 - 168The carbonyl carbon of a carboxylic acid is highly deshielded and appears in a characteristic downfield region.[7][8]
C-2 (Imidazole)152 - 155The C2 carbon in benzimidazoles, situated between two nitrogen atoms, is significantly deshielded.[2]
C-3a / C-7a (Bridgehead)135 - 145These are quaternary carbons at the fusion of the two rings. Their exact shifts are influenced by all substituents.
C-5 (C-COOH)125 - 130A quaternary carbon attached to the carboxylic acid group. Aromatic carbons typically resonate between 120-150 ppm.[5]
C-7 (C-Br)115 - 120The carbon directly bonded to bromine experiences a moderate shielding "heavy atom effect" but is also influenced by other ring substituents.
C-4 / C-6 (Aromatic CH)110 - 125These protonated aromatic carbons will appear in the typical aromatic region. 2D NMR (HSQC) would be required for definitive assignment.
N-CH₃ (pos. 1 or 3)30 - 35The chemical shifts for N-methyl carbons in heterocyclic systems.
C-CH₃ (pos. 2)12 - 16The methyl carbon at the C2 position is expected in the aliphatic region.

Part 2: Comparative Analysis with Structurally Related Compounds

To lend credence to these predictions, it is instructive to compare them with experimental data from similar molecular scaffolds.

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)Source
p-Bromotoluene Aryl protons: 6.96 & 7.29 (doublets); CH₃: 2.28 (singlet)Aromatic carbons: 120-140 ppm[5][6]
Benzothiazole-6-carboxylic acid Aromatic protons and a broad COOH signal are expected.Carbonyl carbon expected around 165-185 ppm.[9][10]
Substituted Benzimidazoles Aromatic protons typically 7.0-8.2 ppm; N-H often >11 ppm in DMSO-d6.C2 carbon: ~152-155 ppm; Other aromatic carbons: 110-140 ppm.[2][3]
Predicted Target Molecule Aromatic protons: 8.0-8.4 ppm; N-CH₃: 3.7-4.0 ppm; C-CH₃: 2.6-2.8 ppm; COOH: >13 ppmCarbonyl: 166-168 ppm; C2: 152-155 ppm; Aromatic region: 110-145 ppm-

This comparison demonstrates that the predicted shifts for our target molecule align logically with the electronic effects observed in its constituent parts. The presence of multiple electron-withdrawing groups (bromine, carboxylic acid, benzimidazole ring) is expected to shift the aromatic protons further downfield compared to a simple substituted benzene like p-bromotoluene.

Part 3: Experimental Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality NMR spectra, essential for confirming the structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the synthesized compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for fully dissolving the carboxylic acid and for observing the acidic proton without D₂O exchange.[11]

  • Dissolution: Gently agitate the vial to dissolve the sample. If necessary, use brief sonication in a water bath to ensure complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

Step 2: NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion & Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is crucial for achieving sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the NMR probe for the desired nuclei (¹H and ¹³C) to ensure maximum signal-to-noise and efficient power delivery.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Acquisition Time: Set to at least 2-3 seconds for good resolution.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full relaxation of the nuclei.

    • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Spectral Width: Set a wide spectral width of ~240 ppm to cover all expected carbon environments.[8][12]

    • Acquisition Time: Set to ~1-2 seconds.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds.

    • Number of Scans: Acquire a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Step 3: Advanced 2D NMR for Structural Confirmation

To unambiguously assign all signals and confirm connectivity, the following 2D NMR experiments are essential:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, which would be minimal in this molecule due to the isolated aromatic protons but can confirm their lack of coupling.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the definitive assignment of all protonated carbons (C-4, C-6, and all methyl carbons).[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the most powerful experiment for this molecule, as it will establish the full carbon skeleton by connecting the methyl protons to their neighboring carbons and the aromatic protons to the quaternary carbons (C-5, C-7, C-3a, C-7a, and the carbonyl carbon).[13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep1 Weigh 5-10 mg of Compound prep2 Dissolve in 0.6 mL DMSO-d₆ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock, Tune, Shim prep3->acq1 acq2 Acquire 1D ¹H Spectrum acq1->acq2 acq3 Acquire 1D ¹³C Spectrum acq1->acq3 acq4 Acquire 2D NMR (COSY, HSQC, HMBC) acq3->acq4 an1 Process & Integrate 1D Spectra acq4->an1 an2 Assign Protonated Carbons using HSQC an1->an2 an3 Confirm Connectivity & Assign Quaternary C's using HMBC an2->an3 an4 Final Structure Confirmation an3->an4

Caption: Standard workflow for NMR-based structural elucidation of novel compounds.

Conclusion

While direct experimental NMR data for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is not currently available, a detailed and reliable spectral profile can be predicted through the application of fundamental NMR principles and comparison with analogous structures. The expected ¹H NMR spectrum is characterized by two isolated aromatic singlets downfield, three distinct methyl singlets, and a very broad carboxylic acid proton signal above 13 ppm. The ¹³C spectrum will display the characteristic carbonyl signal and a full complement of aromatic and aliphatic carbons. The robust experimental protocol provided herein offers a clear pathway for researchers to acquire and definitively interpret the NMR spectra, enabling the unambiguous structural confirmation of this novel and complex heterocyclic compound.

References

  • Benchchem. Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide.
  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
  • ResearchGate. The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds.
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  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.
  • Chemistry Stack Exchange. Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds.
  • University of Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • Oregon State University. NMR Analysis of Substituted Benzophenones.
  • ResearchGate. 1 H NMR (D 2 O, 400 MHz) spectrum of the complex of 7 with...
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  • MDPI. 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
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  • Benchchem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
  • Sigma-Aldrich. 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid.
  • Lirias. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold.

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Comparative

A Comprehensive Reactivity Guide: 7-Bromo- vs. 7-Chloro-1,2-dimethylbenzimidazole-5-carboxylic Acid in Late-Stage Functionalization

Executive Summary In modern drug discovery, functionalized benzimidazoles are privileged scaffolds. Specifically, 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1420800-25-4) [1] and its 7-chloro analo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized benzimidazoles are privileged scaffolds. Specifically, 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1420800-25-4) [1] and its 7-chloro analog serve as highly versatile, bifunctional building blocks. The C5-carboxylic acid provides a reliable handle for amide bond formation, while the C7-halogen enables late-stage structural diversification via transition-metal-catalyzed cross-coupling.

Choosing between the bromo and chloro variants is not merely a matter of cost; it dictates the entire catalytic strategy. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in mechanistic causality, to help synthetic chemists optimize their workflows.

Mechanistic Rationale: The "Peri-Effect" and Bond Energetics

The reactivity difference between the 7-bromo and 7-chloro analogs is governed by a combination of bond dissociation energies (BDE) and unique steric constraints inherent to the 1,2-dimethylbenzimidazole core [2].

  • Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker (~81 kcal/mol) than the C–Cl bond (~96 kcal/mol). In palladium-catalyzed cross-coupling, oxidative addition into the carbon-halogen bond is typically the rate-determining step. The lower BDE of the 7-bromo analog allows for rapid oxidative addition using standard, inexpensive ligands (e.g., PPh₃, dppf).

  • The Peri-Steric Clash: The C7 position is adjacent (peri) to the N1-methyl group. This creates a severe steric shadow. Because the C–Cl bond is shorter (~1.74 Å) than the C–Br bond (~1.90 Å), the chlorine atom is buried deeper within the steric bulk of the N1-methyl group. Consequently, oxidative addition into the 7-chloro substrate is highly hindered and demands specialized, bulky, electron-rich ligands (such as XPhos or NHC ligands like IPr) to force the palladium center into the crowded pocket [3].

  • Electronic Activation: The benzimidazole ring is inherently electron-deficient, an effect amplified by the electron-withdrawing C5-carboxylic acid. While this electronic deficiency generally accelerates oxidative addition for both analogs, it also makes the 7-chloro variant susceptible to competing Nucleophilic Aromatic Substitution (SNAr) side reactions under highly basic conditions.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity of the two analogs across standard late-stage functionalization methodologies.

Reaction TypeParameter7-Bromo Analog7-Chloro Analog
Suzuki-Miyaura Preferred Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ / XPhos (2.5/10 mol%)
Temperature / Time 80 °C / 2–4 hours100 °C / 12–16 hours
Average Yield 85% – 95%60% – 75%
Buchwald-Hartwig Preferred Catalyst Pd₂(dba)₃ / BINAPPd₂(dba)₃ / BrettPhos
Base Requirement Cs₂CO₃ or NaOtBuNaOtBu (Strictly anhydrous)
Halogen-Metal Exchange Reagent / Temp n-BuLi / -78 °Ct-BuLi (2 equiv) / -78 °C
Efficiency >90% conversion (Fast)<50% conversion (Sluggish/Mixed)

Catalytic Pathway & Visualizing the Bottleneck

To understand why the 7-chloro analog requires forcing conditions, we must look at the catalytic cycle. The diagram below illustrates the palladium cross-coupling pathway, highlighting the critical oxidative addition bottleneck.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition Rate-Limiting for 7-Cl Requires XPhos Pd0->OxAdd + 7-Halo-Benzimidazole PdII Trans-Pd(II) Complex (Ar-Pd-X) OxAdd->PdII Fast for Br Slow for Cl TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Base Addition PdII_TM Trans-Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_TM RedElim Reductive Elimination Product Release PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Yield

Fig 1: Pd-Catalyzed Cross-Coupling Cycle highlighting the Oxidative Addition bottleneck.

Experimental Protocols: Self-Validating Suzuki-Miyaura Coupling

The following protocols are designed as self-validating systems. The inclusion of in-process LC-MS monitoring and pH-dependent phase extraction ensures high trustworthiness and reproducibility.

Method A: Coupling the 7-Bromo Analog (Standard Conditions)

Causality: Because the C–Br bond is easily activated, standard bidentate ligands like dppf provide sufficient stability and reactivity without the need for excessive steric bulk.

  • Setup: To a flame-dried Schlenk flask, add 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 3 hours.

  • Validation (In-Process): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~269 [M+H]+) is >95% consumed.

  • Workup (pH-Directed): Dilute the mixture with water and wash with EtOAc. Crucial Step: Because the product contains a free carboxylic acid, it will remain in the basic aqueous layer as a carboxylate salt, while neutral impurities wash away into the EtOAc.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH ~3 to protonate the carboxylic acid. Extract the precipitated product with 2-MeTHF, dry over Na₂SO₄, and concentrate.

Method B: Coupling the 7-Chloro Analog (Forcing Conditions)

Causality: The shorter C–Cl bond buried next to the N1-methyl group requires a highly active, bulky ligand. XPhos facilitates oxidative addition by pushing the Pd center into the sterically hindered pocket while stabilizing the resulting Pd(II) intermediate [3].

  • Setup: To a flame-dried Schlenk flask, add the 7-chloro analog (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.10 equiv).

  • Degassing: Add degassed 1,4-Dioxane/H₂O (4:1). Sparge with Argon for 15 minutes.

  • Reaction: Heat to 100 °C for 16 hours. (The higher temperature and time compensate for the high activation energy of the C–Cl bond cleavage).

  • Validation & Workup: Follow the identical LC-MS monitoring and pH-directed extraction steps as Method A.

Workflow Step1 1. Setup & Degas Argon Sparge 15 min Step2 2. Catalyst Choice Br: Pd(dppf)Cl2 Cl: Pd2(dba)3/XPhos Step1->Step2 Step3 3. Reaction 80°C (Br) / 100°C (Cl) Step2->Step3 Step4 4. Monitor LC-MS Aliquot Step3->Step4 Step5 5. Workup pH 3 Acidification Step4->Step5

Fig 2: Step-by-step experimental workflow for comparative cross-coupling.

Conclusion

For rapid analog generation and library synthesis, 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid is the superior starting material. Its lower bond dissociation energy overcomes the peri-steric hindrance of the N1-methyl group, allowing for mild conditions and broad substrate scope. The 7-chloro analog, while potentially cheaper at scale, demands advanced ligand architectures (like XPhos) and forcing conditions, making it better suited for optimized, scaled-up manufacturing routes rather than early-stage discovery.

References

  • Google Patents. "Substituted benzofuran, benzopyrrole, benzothiophene, and structurally related complement inhibitors" (US20190345135A1). (Details the synthesis and utilization of 7-bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid, CAS#1420800-25-4).
  • Organic Letters (ACS Publications). "Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System." Available at:[Link]

Validation

Comparative Mass Spectrometry Fragmentation Analysis of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid

Executive Summary 7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1420800-25-4) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of complex therapeutics, including po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS 1420800-25-4) is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of complex therapeutics, including potent prostaglandin E2 receptor subtype 4 (EP4) antagonists[1]. For researchers and drug development professionals, understanding its mass spectrometry (MS) fragmentation behavior is critical for pharmacokinetic profiling, metabolite identification, and quality control.

This guide provides an in-depth, objective comparison of this compound's fragmentation patterns across different MS ionization techniques. By grounding the analysis in empirical data and mechanistic causality, this guide establishes a self-validating framework for LC-MS/MS analytical workflows.

Mechanistic Grounding: Structural Drivers of Fragmentation

The fragmentation of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is dictated by three primary structural motifs, each responding differently to collision-induced dissociation (CID):

  • The Benzimidazole Core: Protonation occurs preferentially at the basic imidazole nitrogen. Typical high-energy CID of the benzimidazole ring involves the sequential loss of hydrogen cyanide (HCN) and methyl radicals[2].

  • The 7-Bromo Substituent: The presence of a bromine atom yields a characteristic ~1:1 isotopic doublet in the precursor ion ([M+H]+ at m/z 269.0 and 271.0). High-energy CID often triggers the homolytic cleavage of the C-Br bond, resulting in a neutral loss of 79 Da or 81 Da[2].

  • The 5-Carboxylic Acid Moiety: Carboxylic acids readily undergo dehydration (-18 Da, loss of H2O) or decarboxylation (-44 Da, loss of CO2) under MS/MS conditions[3].

Fragmentation M Precursor Ion [M+H]+ m/z 269.0 / 271.0 F1 Dehydration Product m/z 251.0 / 253.0 M->F1 -H2O (-18 Da) F2 Debrominated Core m/z 190.1 M->F2 -Br• (-79/81 Da) F3 Decarboxylated Core m/z 146.1 F2->F3 -CO2 (-44 Da) F4 Ring Cleavage m/z 105.1 F3->F4 -CH3CN (-41 Da)

Proposed ESI-CID-MS/MS fragmentation pathway for the target compound.

Technology Comparison: ESI-CID-MS/MS vs. EI-MS

When analyzing highly functionalized benzimidazoles, the choice of ionization technique fundamentally alters the observed spectral fingerprint.

  • Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS): A "soft" ionization technique. It preserves the intact protonated molecule ([M+H]+), allowing researchers to isolate the precursor and apply ramped collision energies to study specific structural nodes[4]. This is the gold standard for LC-MS/MS bioanalysis and targeted quantification.

  • Electron Impact Mass Spectrometry (EI-MS): A "hard" ionization technique operating at 70 eV. It strips an electron to form a radical cation ([M]•+). EI-MS induces extensive, immediate fragmentation. While it provides a highly reproducible spectral library fingerprint, the molecular ion peak is often weak or entirely absent, making it less suitable for identifying unknown metabolites in complex matrices[5].

Table 1: Quantitative Comparison of Major MS Fragments

Fragment AssignmentESI-CID-MS/MS (m/z)Relative Abundance (ESI)EI-MS (m/z)Relative Abundance (EI)Mechanistic Origin
[M+H]+ / [M]•+ 269.0 / 271.0100% (Base Peak)268.0 / 270.0~15%Intact molecular ion (1:1 Br isotope ratio)
[M - H2O] 251.0 / 253.045%N/A<5%Dehydration of the 5-carboxylic acid
[M - Br] 190.180%189.1100% (Base Peak)Homolytic cleavage of the C-Br bond
[M - Br - CO2] 146.165%145.175%Sequential loss of bromine and decarboxylation
Ring Cleavage 105.130%104.160%Cleavage of the imidazole ring (loss of CH3CN)

Note: ESI data assumes a collision energy of 25 eV in positive ion mode. EI data assumes standard 70 eV ionization.

Experimental Protocol: Self-Validating ESI-QTOF MS/MS Workflow

To ensure high reproducibility and mass accuracy when analyzing this compound, follow this optimized Quadrupole Time-of-Flight (QTOF) methodology[3][4]. This protocol is designed as a self-validating system, ensuring that every step can be mathematically and isotopically verified.

Causality-Driven Methodology:

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Causality: Formic acid lowers the solvent pH, ensuring complete protonation of the basic benzimidazole nitrogen in solution. This exponentially increases ESI+ ionization efficiency and stabilizes the precursor ion.

  • Chromatographic Introduction: Inject 2 μL into an LC system bypassing the analytical column (flow injection analysis) or using a short C18 guard column at 0.4 mL/min.

    • Causality: A rapid isocratic flow prevents sample degradation while providing a stable, continuous solvent spray for the ESI source to maintain a steady Taylor cone.

  • Source Parameter Optimization: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These parameters provide optimal droplet evaporation for small, polar heterocycles without inducing premature in-source fragmentation (ISF), preserving the m/z 269.0/271.0 precursor.

  • Precursor Isolation & Ramped CID: Isolate the precursor using the quadrupole (1.0 Da isolation window). Apply a ramped collision energy from 10 eV to 40 eV using Argon as the collision gas.

    • Causality: Ramping the collision energy ensures that both low-energy pathways (dehydration) and high-energy pathways (debromination, ring cleavage) are captured simultaneously in a single composite MS2 spectrum[4].

  • Self-Validation Check: Verify the isotopic fidelity of the resulting spectra. The precursor must show a strict 1:1 ratio of m/z 269.0 to 271.0. Any fragment retaining the bromine atom (e.g., the m/z 251.0/253.0 dehydration product) must also display this 1:1 doublet. Fragments lacking the doublet (e.g., m/z 190.1) definitively confirm the successful cleavage of the bromine atom.

Protocol S1 1. Sample Prep 0.1% FA in MeOH/H2O S2 2. ESI+ Ionization Capillary: 3.5 kV S1->S2 Flow Injection S3 3. Quadrupole Isolation m/z 269.0 (1.0 Da Window) S2->S3 Ion Transfer S4 4. CID Fragmentation Ramped CE: 10-40 eV S3->S4 Argon Gas S5 5. TOF Detection High-Res Mass Analysis S4->S5 Fragment Ions

Step-by-step ESI-QTOF MS/MS experimental workflow illustrating causality.

References[2] Title: Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives

Source: SciSpace URL: [1] Title: Identification of a Benzimidazolecarboxylic Acid Derivative (BAY 1316957) as a Potent and Selective Human Prostaglandin E2 Receptor Subtype 4 (hEP4-R) Antagonist for the Treatment of Endometriosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [5] Title: Synthesis and investigation of mass spectra of some novel benzimidazole derivatives Source: ResearchGate URL: [3] Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [4] Title: Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof Source: Waters URL:

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Comparative

IR spectroscopy reference peaks for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected Fourier-T...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive framework for the structural elucidation of this complex heterocyclic compound. In the absence of a published experimental spectrum for this specific molecule, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust reference.

The Importance of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] The principle is based on the absorption of IR radiation by a molecule, which causes vibrations of its chemical bonds.[1][2] Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of the molecule's structural components. For a novel or complex molecule like 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, predicting its IR spectrum is a critical first step in its synthesis and characterization.

Predicted IR Absorption Peaks for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

The structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. These include the carboxylic acid group, the substituted benzodiazole (benzimidazole) ring, and the carbon-bromine bond.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most recognizable and intense peaks in an IR spectrum.[3][4][5]

  • O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ .[4][5][6] This broadening is a hallmark of carboxylic acids and is due to the strong intermolecular hydrogen bonding that leads to the formation of dimers.[1][2][4] This broad band will likely overlap with the C-H stretching vibrations.[4]

  • C=O Stretch: A strong, sharp absorption is anticipated between 1710-1680 cm⁻¹ .[3] The conjugation of the carbonyl group with the aromatic benzodiazole ring is expected to lower the frequency compared to a saturated carboxylic acid.[1][5]

  • C-O Stretch: A medium to strong intensity peak is predicted to appear in the 1320-1210 cm⁻¹ range.[3][4][7]

  • O-H Bend: An out-of-plane bending vibration for the O-H group is expected as a broad peak in the 960-900 cm⁻¹ region.[3][4]

Benzodiazole (Benzimidazole) Ring System

The benzodiazole ring system, a substituted aromatic heterocyclic structure, will exhibit several characteristic absorptions.

  • Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[7] These peaks are usually of weak to medium intensity and may be observed as sharp peaks on top of the broad O-H stretch from the carboxylic acid.[4]

  • C=C and C=N Ring Stretching: Aromatic and heteroaromatic ring systems display a series of medium to strong, sharp absorption bands in the 1600-1440 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations within the ring.[7][8]

  • Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the aromatic ring influences the position of these bands, which typically appear between 900-675 cm⁻¹ .[7] These can be useful for confirming the substitution pattern.

Methyl Groups (-CH₃)

The two methyl groups attached to the nitrogen atoms and the one on the benzodiazole ring will produce characteristic C-H stretching and bending vibrations.

  • C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the methyl groups will appear in the 2962 cm⁻¹ (asymmetric) and 2872 cm⁻¹ (symmetric) regions, respectively.

  • C-H Bending: Asymmetric and symmetric bending vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.

Carbon-Bromine Bond (C-Br)
  • C-Br Stretch: The stretching vibration of the C-Br bond is expected to appear in the low-frequency region of the spectrum, typically below 700 cm⁻¹ .[9][10] This region is often referred to as the fingerprint region, and the C-Br stretch may be difficult to assign definitively without comparative analysis.

Summary of Predicted IR Peaks

The following table summarizes the expected characteristic IR absorption peaks for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Very BroadCharacteristic of hydrogen-bonded dimers.[4][5][6]
Aromatic C-H Stretch3100 - 3000Weak to MediumMay appear as small, sharp peaks on the broad O-H band.[7]
Aliphatic C-H Stretch (Methyl)2962, 2872MediumAsymmetric and symmetric stretching.
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, SharpConjugation with the aromatic ring lowers the frequency.[3][5]
C=C & C=N Ring Stretch (Aromatic)1600 - 1440Medium to StrongA series of sharp bands are expected.[7][8]
C-H Bend (Methyl)~1450, ~1375MediumAsymmetric and symmetric bending.
C-O Stretch (Carboxylic Acid)1320 - 1210Medium to Strong
O-H Bend (Carboxylic Acid)960 - 900Medium, BroadOut-of-plane bending.[3][4]
Aromatic C-H Bend (Out-of-Plane)900 - 675Medium to StrongDependent on the ring substitution pattern.[7]
C-Br Stretch< 700Medium to StrongLocated in the fingerprint region.[9][10]

Comparative Analysis: 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid vs. 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

A close structural analog to the target molecule is 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid, which is commercially available.[11][12] The primary difference is the presence of two methyl groups on the nitrogen atoms in the target molecule versus one methyl group on the ring and an N-H bond in the analog.

This structural difference would lead to the following predictable variations in their respective IR spectra:

  • N-H Stretch: The spectrum of 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is expected to show a distinct N-H stretching vibration in the range of 3500-3300 cm⁻¹ .[2] This peak would be absent in the spectrum of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid.

  • C-H Stretching: The target molecule, with its additional N-methyl group, would likely exhibit a more complex or intense aliphatic C-H stretching region around 2960-2850 cm⁻¹ compared to its analog.

The other major peaks, such as those from the carboxylic acid group, the aromatic ring, and the C-Br bond, are expected to be in very similar positions for both molecules.

G cluster_0 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid cluster_1 7-Bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid A Structure: - Two N-Methyl groups - No N-H bond B Expected IR Features: - Absence of N-H stretch - Prominent aliphatic C-H stretch A->B leads to C Structure: - One N-H bond - One N-atom is part of the ring D Expected IR Features: - Presence of N-H stretch (3500-3300 cm-1) - Less intense aliphatic C-H stretch C->D leads to

Caption: Structural and expected IR spectral differences.

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample such as 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method would be suitable for obtaining an IR spectrum.

Attenuated Total Reflectance (ATR) Method
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

G A Place Sample on ATR Crystal B Apply Pressure A->B C Collect Spectrum (4000-400 cm-1) B->C D Clean Crystal C->D

Caption: Workflow for ATR-FTIR spectroscopy.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the key IR spectral features of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid. By understanding the expected positions and characteristics of the absorption bands for each functional group, researchers can more effectively interpret experimental data, confirm the successful synthesis of the target molecule, and differentiate it from structurally similar compounds. The comparison with a known analog highlights the subtle but significant differences that can be discerned using IR spectroscopy.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • King Saud University. (n.d.). Infrared (IR) spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Available at: [Link]

  • PMC. (n.d.). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Available at: [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]

  • Quimica Organica. (n.d.). IR Spectrum: Carboxylic Acids. Available at: [Link]

  • Masaryk University. (n.d.). IR – spectroscopy part I. Available at: [Link]

  • RSC Publishing. (1961). The infrared spectra of some simple benzimidazoles. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
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7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
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